Product packaging for Nidulin(Cat. No.:CAS No. 1402-15-9)

Nidulin

Cat. No.: B8089304
CAS No.: 1402-15-9
M. Wt: 443.7 g/mol
InChI Key: FSINAZMQWFDQSD-VOTSOKGWSA-N
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Description

nidulin is a natural product found in Aspergillus nidulans and Aspergillus unguis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17Cl3O5 B8089304 Nidulin CAS No. 1402-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSINAZMQWFDQSD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017592
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329-04-0, 10089-10-8
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nidulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIDULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Fungal Depsidones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidones are a class of polyphenolic polyketides produced by fungi, particularly lichens, that exhibit a wide range of biological activities, making them promising candidates for drug discovery and development. Their unique tricyclic structure, formed by both an ester and an ether linkage between two aromatic rings, arises from a complex biosynthetic pathway. This technical guide provides a comprehensive overview of the fungal depsidone biosynthesis pathway, detailing the key enzymatic players, the genetic architecture of the biosynthetic gene clusters, and the methodologies employed to elucidate these complex processes. Quantitative data from various studies are summarized, and detailed experimental protocols for key research techniques are provided. Visualizations of the core biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of this fascinating area of natural product biosynthesis.

The Core Biosynthetic Pathway

The biosynthesis of fungal depsidones is a multi-step process that begins with the formation of two monocyclic aromatic rings, which are subsequently linked to form a depside intermediate. The crucial final step involves an oxidative cyclization to form the characteristic ether bond of the depsidone core. The key enzymes orchestrating this pathway are typically encoded within a contiguous set of genes known as a biosynthetic gene cluster (BGC).

Key Enzymes and Their Roles

The primary enzymes involved in depsidone biosynthesis are:

  • Non-Reducing Polyketide Synthase (NR-PKS): These large, multidomain enzymes are responsible for the synthesis of the initial phenolic (orsellinic acid or β-orcinol-derived) rings from simple acyl-CoA precursors.[1][2][3][4] In many cases, the NR-PKS also catalyzes the esterification of the two aromatic rings to form the depside intermediate.[5][6][7] A notable feature of some depside-forming NR-PKSs is the presence of two acyl carrier protein (ACP) domains.[8]

  • Cytochrome P450 Monooxygenase (CytP450): This class of heme-containing enzymes is critical for the conversion of the depside precursor into the final depsidone product.[1][2][3][5][7] They catalyze the formation of an ether bond between the two aromatic rings through an oxidative cyclization reaction.[1][2][3][5][7] In some instances, a single CytP450 can exhibit dual functionality, catalyzing both ether bond formation and other modifications like hydroxylation.

  • Fatty Acid Synthases (FASs): In some pathways, specialized fatty acid synthases provide the starter units (e.g., hexanoyl-CoA) for the NR-PKS, influencing the side-chain substitutions on the aromatic rings.[1][3][4]

  • Tailoring Enzymes: A variety of other enzymes, often encoded within the BGC, can modify the depsidone core structure. These can include methyltransferases, halogenases, and decarboxylases, which contribute to the vast structural diversity of naturally occurring depsidones.[2]

The General Biosynthetic Scheme

The biosynthesis of a typical depsidone can be summarized in the following steps:

  • Polyketide Chain Assembly: The NR-PKS iteratively condenses malonyl-CoA units (and potentially other extender units) onto a starter unit (e.g., acetyl-CoA or a longer chain acyl-CoA provided by a FAS) to form two polyketide chains.

  • Cyclization and Aromatization: The polyketide chains are then cyclized and aromatized by the PKS to form two distinct phenolic rings.

  • Depside Formation: The NR-PKS, or in some cases a separate esterase, catalyzes the formation of an ester bond between the two phenolic rings, yielding a depside.

  • Oxidative Cyclization: A CytP450 enzyme catalyzes an intramolecular oxidative C-O coupling reaction on the depside intermediate to form the defining ether linkage of the depsidone scaffold.

  • Tailoring Modifications: The depsidone core may undergo further enzymatic modifications, such as methylation, chlorination, or decarboxylation, to produce the final natural product.

Visualization of the Biosynthetic Pathway and Experimental Workflows

To visually represent the complex processes involved in depsidone biosynthesis and its investigation, the following diagrams have been generated using the Graphviz DOT language.

G cluster_start Upstream Metabolism cluster_core Core Biosynthesis cluster_tailoring Tailoring Steps Acetyl-CoA Acetyl-CoA NR-PKS NR-PKS Acetyl-CoA->NR-PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->NR-PKS Fatty_Acyl-CoA Fatty_Acyl-CoA Fatty_Acyl-CoA->NR-PKS Phenolic_Rings Phenolic_Rings NR-PKS->Phenolic_Rings Depside Depside Phenolic_Rings->Depside Esterification (NR-PKS) CytP450 CytP450 Depside->CytP450 Depsidone_Core Depsidone_Core CytP450->Depsidone_Core Oxidative Cyclization Tailoring_Enzymes Tailoring_Enzymes Depsidone_Core->Tailoring_Enzymes Final_Depsidone Final_Depsidone Tailoring_Enzymes->Final_Depsidone

Caption: Generalized biosynthesis pathway of fungal depsidones.

G Fungal_gDNA_Isolation Fungal Genomic DNA Isolation BGC_Identification Bioinformatic Identification of Putative BGC Fungal_gDNA_Isolation->BGC_Identification Gene_Cloning Cloning of BGC Genes into Expression Vectors BGC_Identification->Gene_Cloning Host_Transformation Transformation of Heterologous Host (e.g., A. oryzae) Gene_Cloning->Host_Transformation Fermentation Fermentation of Recombinant Strain Host_Transformation->Fermentation Metabolite_Extraction Extraction of Secondary Metabolites Fermentation->Metabolite_Extraction Chemical_Analysis HPLC-MS Analysis of Extracts Metabolite_Extraction->Chemical_Analysis Structure_Elucidation Structure Elucidation (NMR, etc.) Chemical_Analysis->Structure_Elucidation

Caption: Workflow for heterologous expression of a depsidone BGC.

Quantitative Data on Depsidone Biosynthesis

Quantitative analysis of depsidone production is crucial for understanding pathway efficiency and for optimizing production in heterologous systems. The following tables summarize key quantitative data from studies on depsidone biosynthesis.

Table 1: Production Titers of Depsidones and Precursors in Native and Heterologous Hosts

CompoundProducing OrganismHost SystemTiter (mg/L or mg/g dry wt)Reference
(-)-Usnic AcidCladonia foliaceaNative6.88 - 34.27 mg/g dry wt[9]
Fumarprotocetraric AcidCladonia foliaceaNative1.44 - 9.87 mg/g dry wt[9]
4-O-demethylbarbatic acidAspergillus nidulansHeterologousNot specified[6]
AtranorinAspergillus nidulansHeterologousNot specified[6]
MollicellinsAspergillus nidulansHeterologousNot specified[4]

Table 2: Antimicrobial Activity of Depsidone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Nornidulin derivative 18Gram-positive pathogens2 - 16
Northis compound derivative 20Gram-positive pathogens2 - 16
Northis compound derivative 17Gram-positive pathogens≥ 32
Northis compound derivative 19Gram-positive pathogens≥ 32
Northis compound derivative 21Gram-positive pathogens≥ 32

Experimental Protocols

The elucidation of depsidone biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of Biosynthetic Gene Clusters (BGCs)
  • Genomic DNA Extraction: High-quality genomic DNA is extracted from the depsidone-producing fungus using a suitable fungal DNA extraction kit or a standard CTAB protocol.

  • Genome Sequencing and Assembly: The fungal genome is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

  • BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs.[7] The software predicts the boundaries of the gene cluster and annotates the functions of the genes within it, including the core PKS and CytP450 enzymes.

  • Homology Analysis: The predicted PKS and CytP450 protein sequences are compared to databases of known enzymes (e.g., MIBiG - Minimum Information about a Biosynthetic Gene cluster) to identify homologs involved in the biosynthesis of structurally related compounds.[7]

Heterologous Expression of a Depsidone BGC in Aspergillus oryzae
  • Vector Construction: The identified BGC is cloned into a fungal expression vector. This can be done by amplifying the entire cluster via long-range PCR or by assembling individual genes into a single construct using techniques like yeast homologous recombination. The genes are placed under the control of inducible or strong constitutive promoters suitable for A. oryzae.

  • Protoplast Preparation: A. oryzae is grown in liquid culture, and the mycelia are harvested. The cell walls are digested with a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, cellulase) to generate protoplasts.

  • Transformation: The expression vector containing the depsidone BGC is introduced into the A. oryzae protoplasts using a polyethylene glycol (PEG)-mediated transformation protocol.

  • Selection and Regeneration: Transformed protoplasts are plated on a selective medium that allows for the regeneration of the fungal cell wall and the growth of only the transformants containing the expression vector.

  • Fermentation and Metabolite Analysis: Positive transformants are grown in a suitable production medium to induce the expression of the BGC. After a period of incubation, the culture is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by HPLC-MS to detect the production of the target depsidone or its biosynthetic intermediates.[3]

HPLC-MS Analysis of Depsidones
  • Sample Preparation: Fungal culture extracts are dried and re-dissolved in a suitable solvent (e.g., methanol or acetonitrile). The samples are filtered through a 0.22 µm syringe filter before analysis.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution is typically employed, using a mobile phase consisting of water and acetonitrile, both often acidified with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) for detection and identification of the compounds. The mass spectrometer is operated in both positive and negative ion modes to obtain comprehensive data.

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify peaks corresponding to the expected depsidone and its intermediates based on their retention times and accurate mass measurements. Comparison with authentic standards, when available, is used for confirmation.

Conclusion

The study of fungal depsidone biosynthesis is a rapidly advancing field, driven by the power of genomics and synthetic biology. The elucidation of these pathways not only provides fundamental insights into the enzymatic logic of natural product assembly but also opens up opportunities for the engineered production of novel bioactive compounds for therapeutic applications. The methodologies and data presented in this guide offer a solid foundation for researchers aiming to explore and exploit the biosynthetic potential of these fascinating fungal metabolites.

References

The Depsidone Antibiotic Nidulin: A Technical Guide on its Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nidulin, a chlorinated depsidone, represents a class of fungal secondary metabolites with notable antibacterial properties. First isolated in 1953 from Aspergillus nidulans, this compound and its derivatives have since been the subject of research focusing on their biosynthesis, chemical synthesis, and antimicrobial activity. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, and a detailed account of its biological activity. Quantitative data on its antimicrobial efficacy are presented in structured tables, and key experimental protocols for its isolation and characterization are detailed. Furthermore, a putative biosynthetic pathway is visualized, offering insights for researchers, scientists, and drug development professionals in the field of natural product antibiotics.

Discovery and Historical Perspective

This compound was first reported in 1953 as a chlorine-containing metabolic product isolated from the fungus Aspergillus nidulans[1]. This discovery placed it among the growing number of natural products identified during the "golden age" of antibiotic discovery[2][3]. Subsequent research has also identified Aspergillus unguis as a significant producer of this compound and its structural analogs[2][4]. The initial studies highlighted its activity against Mycobacterium tuberculosis. More recent investigations have revisited this compound as a potential lead compound against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[5][6]. The exploration of this compound and its derivatives continues, driven by the need for novel antibiotic scaffolds to combat antimicrobial resistance[2][3][5].

Physicochemical Properties

This compound is a tricyclic depsidone, a class of polyketide secondary metabolites characterized by a dibenzofuran-1-one core structure. Its chemical formula is C20H17Cl3O5, and it is also known by the synonym Methylustin. It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO, with limited solubility in water[7]. The presence of chlorine atoms is a distinguishing feature and is crucial for its biological activity.

Antimicrobial Activity

This compound exhibits selective antibacterial activity, primarily against Gram-positive bacteria, and notable activity against Mycobacterium species. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and its key analogs against a panel of microorganisms.

Table 1: Antibacterial Activity of this compound and Analogs (MIC in µg/mL)

CompoundBacillus subtilis (ATCC 6633)Staphylococcus aureus (ATCC 25923)Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 33591)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Mycobacterium tuberculosis (H37Rv)
This compound444>64>644[5]
Northis compound222>64>642[5]
Unguinol161616>64>64-
8-O-Phenylnorthis compound-11---
8-O-(4-Fluorophenyl)northis compound-0.50.5---

Data compiled from Morshed et al., 2018 and Isaka et al., 2019.

Table 2: Antifungal Activity of this compound and Analogs (MIC in µg/mL)

CompoundCandida albicans (ATCC 90028)Aspergillus niger (ATCC 16404)Cryptococcus neoformans (ATCC 90113)
This compound>64>64>64
Northis compound>64>64>64
Unguinol>64>64>64

Data compiled from Morshed et al., 2018.[5]

Experimental Protocols

Fungal Cultivation and this compound Production

A common method for the production of this compound involves the cultivation of Aspergillus unguis in a suitable broth medium.

  • Organism : Aspergillus unguis (e.g., MST-FP1876).

  • Culture Medium : Potato Dextrose Broth (PDB) or a specialized medium. For example, a production medium may contain (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, 3 g malt extract, and 3 g NaCl, dissolved in deionized water.

  • Inoculation : Inoculate the sterile medium with a spore suspension or mycelial fragments of A. unguis.

  • Fermentation : Incubate the culture in flasks on a rotary shaker (e.g., at 150 rpm) at a controlled temperature (e.g., 28 °C) for a period of 14-21 days.

Extraction and Purification of this compound

The following is a general protocol for the isolation of this compound from the fungal culture.

  • Extraction : After incubation, separate the mycelium from the culture broth by filtration. The mycelium and broth are typically extracted separately with an organic solvent such as ethyl acetate. The organic extracts are then combined.

  • Concentration : The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation : The crude extract is subjected to chromatographic techniques for purification.

    • Initial Fractionation : This can be performed using column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or dichloromethane/methanol).

    • Further Purification : Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column with a mobile phase such as methanol/water or acetonitrile/water.

  • Purity Analysis : The purity of the isolated this compound is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structure of this compound and its analogs is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms within the molecule.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum : Bacterial or fungal strains are grown to a specific turbidity, then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds : The purified compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation and Incubation : The standardized inoculum is added to each well. The plates are incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 24-48 hours for yeast).

  • Determination of MIC : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[8].

Biosynthesis of this compound

The biosynthesis of this compound is believed to proceed through a polyketide pathway. While the complete enzymatic sequence has not been definitively elucidated for this compound itself, a putative pathway can be proposed based on the biosynthesis of similar depsidone compounds. The core structure is assembled by a Polyketide Synthase (PKS) enzyme, followed by a series of tailoring reactions including chlorination, oxidation, and methylation.

Nidulin_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Assembly Chlorination Chlorination (Halogenase) Polyketide_Intermediate->Chlorination Chlorinated_Intermediate Chlorinated Intermediate Chlorination->Chlorinated_Intermediate Oxidative_Cyclization Oxidative Cyclization Chlorinated_Intermediate->Oxidative_Cyclization Northis compound Northis compound Oxidative_Cyclization->Northis compound Methylation O-Methylation (Methyltransferase) Northis compound->Methylation This compound This compound Methylation->this compound

References

Unveiling the Pharmacological Potential of Nidulin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a trichlorinated fungal depsidone produced by Aspergillus species, has emerged as a compound of significant interest in pharmacological research.[1][2] Primarily investigated for its effects on glucose metabolism, this compound demonstrates potential as a novel therapeutic agent, particularly in the context of insulin resistance and type 2 diabetes.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from key studies. Furthermore, it visualizes the intricate signaling pathways modulated by this promising natural product.

Core Pharmacological Property: Enhancement of Glucose Uptake

The principal pharmacological effect of this compound is its ability to stimulate glucose uptake in insulin-sensitive tissues, such as skeletal muscle and adipocytes.[1][3] Studies have consistently shown that this compound enhances glucose uptake in a dose- and time-dependent manner.[1]

Mechanism of Action

This compound's mechanism for enhancing glucose uptake is multifaceted, involving the activation of key signaling pathways and modulation of intracellular messengers.

  • IRS-AKT Pathway Activation: this compound significantly promotes the phosphorylation of Insulin Receptor Substrate 1 (IRS1) and Protein Kinase B (AKT), key components of the insulin signaling pathway.[1] This activation occurs independently of direct insulin receptor stimulation.[1] Inhibition of AKT has been shown to attenuate this compound-induced glucose uptake, confirming the pathway's critical role.[1]

  • AMPK Pathway Activation: this compound also induces the phosphorylation of AMP-activated protein kinase (AMPK), another important regulator of glucose metabolism.[3] However, pharmacological inhibition of the AMPK pathway has shown minimal effect on this compound-enhanced glucose uptake, suggesting it may be a secondary or alternative mechanism.[1]

  • Upstream Modulation by Redox Balance and Intracellular Calcium: A unique aspect of this compound's action is its ability to alter the cellular redox state and increase intracellular calcium levels.[1] These changes act as upstream modulators of the IRS-AKT pathway. The glucose uptake-enhancing effect of this compound and its activation of AKT are suppressed by antioxidants and calcium chelators, highlighting the importance of these upstream events.[1]

  • GLUT4 Translocation: The culmination of these signaling events is the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating the transport of glucose into the cell.[1] this compound has been shown to upregulate the mRNA expression of both GLUT4 and GLUT1.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on glucose uptake from key studies.

Table 1: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes

Treatment ConditionConcentrationDurationFold Increase in 2-DG Uptake (vs. Control)Reference
This compound20 µg/mL16 h~1.55[4]
Insulin100 nM30 min~1.62[4]
Metformin1 mM16 h~1.48[4]
This compound + Insulin20 µg/mL + 100 nM16 h / 30 minAdditive effect (~130% increase over individual treatments)[4]
This compound + Metformin20 µg/mL + 1 mM16 hAdditive effect (~130% increase over individual treatments)[4]
This compound (Insulin-resistant)20 µg/mL16 h~1.41[1]
This compound + Insulin (Insulin-resistant)20 µg/mL + 100 nM16 h / 30 min~1.56[1]

Table 2: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in 3T3-L1 Adipocytes

Treatment ConditionConcentrationDurationFold Increase in 2-DG Uptake (vs. Control)Reference
This compound11 µM16 hSignificant increase[3]
Insulin100 nM30 min~2.07[3]
Metformin1 mM16 h~1.26[3]
This compound + Insulin11 µM + 100 nM16 h / 30 min~2.76 (Additive effect)[3]
This compound + Metformin11 µM + 1 mM16 h~2.52 (Additive effect)[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its analysis.

Nidulin_Signaling_Pathway cluster_upstream Upstream Modulators cluster_pathway Signaling Cascade cluster_downstream Downstream Effect This compound This compound Redox Balance Redox Balance This compound->Redox Balance Intracellular Ca2+ Intracellular Ca2+ This compound->Intracellular Ca2+ AMPK AMPK This compound->AMPK IRS1 IRS1 Redox Balance->IRS1 Intracellular Ca2+->IRS1 AKT AKT IRS1->AKT GLUT4 Translocation GLUT4 Translocation AKT->GLUT4 Translocation AMPK->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

This compound's signaling cascade for enhanced glucose uptake.

Experimental_Workflow Cell_Culture L6 Myotube or 3T3-L1 Adipocyte Culture and Differentiation Nidulin_Treatment This compound Treatment (Dose and Time Course) Cell_Culture->Nidulin_Treatment Glucose_Uptake_Assay 2-Deoxyglucose (2-DG) Uptake Assay Nidulin_Treatment->Glucose_Uptake_Assay Western_Blot Western Blot Analysis (p-IRS1, p-AKT, p-AMPK) Nidulin_Treatment->Western_Blot Calcium_Measurement Intracellular Ca2+ Measurement Nidulin_Treatment->Calcium_Measurement Data_Analysis Data Analysis and Interpretation Glucose_Uptake_Assay->Data_Analysis Western_Blot->Data_Analysis Calcium_Measurement->Data_Analysis

A typical experimental workflow for studying this compound.

Detailed Experimental Protocols

2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This protocol is adapted from studies investigating this compound's effect on glucose uptake.[1][5]

a. Cell Culture and Differentiation:

  • Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • For differentiation, allow myoblasts to reach confluence, then switch to DMEM containing 2% horse serum. Maintain for 4-6 days, with media changes every 48 hours, until myotubes are fully formed.

b. This compound Treatment:

  • Prior to the experiment, serum-starve the differentiated myotubes for 3-4 hours in serum-free DMEM.

  • Treat the cells with the desired concentrations of this compound (e.g., 1.25-20 µg/mL) or vehicle control (DMSO) for the specified duration (e.g., 16 hours). For co-treatment studies, add insulin (e.g., 100 nM) for the final 30 minutes or co-incubate with metformin (e.g., 1 mM).

c. Glucose Uptake Measurement:

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Incubate the cells with KRH buffer containing 0.5 µCi/mL [³H]-2-deoxyglucose and 10 µM unlabeled 2-deoxyglucose for 10 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration of the lysates for normalization.

Western Blot Analysis for Phosphorylated Proteins

This protocol provides a general framework for detecting the phosphorylation status of IRS1 and AKT.[6]

a. Protein Extraction:

  • After this compound treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-IRS1 (Tyr612), phospho-AKT (Ser473), total IRS1, and total AKT overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Intracellular Calcium Measurement

This protocol outlines the measurement of intracellular calcium using a fluorescent indicator.[7]

a. Cell Preparation and Dye Loading:

  • Seed cells on a black, clear-bottom 96-well plate.

  • Wash the cells with a HEPES-buffered saline solution.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes.

  • Wash the cells to remove the excess dye.

b. Fluorescence Measurement:

  • Place the plate in a fluorescence microplate reader.

  • Measure the baseline fluorescence.

  • Add this compound to the wells and immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at 510 nm with excitation at 340 nm and 380 nm.

  • Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the relative change in intracellular calcium concentration.

Other Pharmacological Properties

Beyond its effects on glucose metabolism, this compound has also been reported to possess antibacterial properties.

Table 3: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Gram-positive bacteriaVaries depending on the strain[8]
Staphylococcus aureus (including MRSA)Significant activity reported for derivatives[8]

Further research is required to fully elucidate the mechanism and spectrum of this compound's antibacterial activity.

Conclusion

This compound is a promising natural product with well-documented effects on glucose metabolism. Its ability to enhance glucose uptake through the activation of the IRS-AKT pathway, modulated by upstream changes in redox balance and intracellular calcium, makes it a compelling candidate for further investigation in the context of metabolic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future studies should focus on in vivo efficacy, safety profiling, and the exploration of its other potential pharmacological activities.

References

The Fungal Treasure: A Technical Guide to the Natural Sources and Isolation of Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a depsidone-class secondary metabolite, has garnered significant interest within the scientific community due to its potential therapeutic applications, including its role in stimulating glucose uptake. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on the filamentous fungus Aspergillus nidulans, and details the methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, drug discovery, and metabolic engineering.

Natural Sources of this compound

This compound is a characteristic metabolite produced by certain species of fungi, primarily within the genus Aspergillus. While several species have been reported to produce this compound and its derivatives, the most well-documented sources are:

  • Aspergillus nidulans : This ubiquitous ascomycete fungus is the most prominent and historically significant producer of this compound.[1] It is considered a model organism for fungal genetics and secondary metabolism studies, making it a prime candidate for the investigation and production of this compound.[1][2] The production of this compound in A. nidulans is influenced by various environmental and nutritional factors.[3][4]

  • Aspergillus unguis : Various strains of A. unguis, including those derived from marine environments, are known to be prolific producers of this compound and related depsidones.[5]

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the fungal genome. The core structure is assembled by a polyketide synthase (PKS) enzyme, followed by a series of tailoring reactions, including chlorination, methylation, and esterification, to yield the final depsidone structure. The study of the this compound BGC in Aspergillus nidulans offers opportunities for genetic engineering to enhance production or generate novel analogs.

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process that involves cultivation of the producing organism, extraction of the secondary metabolites, and subsequent chromatographic purification.

Experimental Protocol: Isolation of this compound from Aspergillus nidulans

This protocol is a synthesized methodology based on established techniques for the isolation of secondary metabolites from Aspergillus species.

1. Fungal Cultivation:

  • Strain: Aspergillus nidulans (wild-type or a high-producing strain).

  • Media: Glucose Minimal Media (GMM) or other suitable media for secondary metabolite production.[6] A typical GMM recipe is provided below.

  • Culture Conditions: Inoculate the liquid medium with A. nidulans spores to a final concentration of 5 x 10^6 spores/mL.[6] Incubate the culture at 37°C for 4 days with shaking at approximately 100 rpm.[6]

2. Extraction of Secondary Metabolites:

  • Separate the fungal mycelia from the culture broth by filtration.

  • The culture broth can be extracted with an equal volume of ethyl acetate.

  • The mycelia can be extracted separately by soaking in an organic solvent such as ethanol or methanol, followed by filtration. The resulting extract is then concentrated under reduced pressure.

3. Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components based on polarity.[1]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative HPLC. A C18 reverse-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[1]

  • Quantitative Analysis: The purity and quantity of the isolated this compound can be determined using analytical HPLC with a UV detector.[7][8][9][10][11]

Experimental Workflow for this compound Isolation

experimental_workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification A_nidulans Aspergillus nidulans Spores Liquid_Culture Inoculation in Liquid Medium A_nidulans->Liquid_Culture Incubation Incubation (37°C, 4 days, shaking) Liquid_Culture->Incubation Filtration Filtration Incubation->Filtration Broth_Extraction Culture Broth (Ethyl Acetate Extraction) Filtration->Broth_Extraction Mycelia_Extraction Mycelia (Ethanol/Methanol Extraction) Filtration->Mycelia_Extraction Concentration Concentration Broth_Extraction->Concentration Mycelia_Extraction->Concentration Silica_Gel Silica Gel Column Chromatography Concentration->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound signaling_pathway cluster_upstream Upstream Events cluster_core_pathway Core Signaling Cascade cluster_downstream Downstream Effects This compound This compound Redox_Signaling Redox Signaling (Increased H₂O₂) This compound->Redox_Signaling induces Ca2_Signaling Ca²⁺ Signaling (Increased Cytosolic Ca²⁺) This compound->Ca2_Signaling induces IRS1 IRS1 Redox_Signaling->IRS1 activates Ca2_Signaling->IRS1 activates PI3K PI3K IRS1->PI3K activates AKT AKT PI3K->AKT activates (phosphorylates) GLUT4_translocation GLUT4 Translocation to Plasma Membrane AKT->GLUT4_translocation promotes Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Nidulin and Its Source Extracts

Abstract

This compound, a trichlorinated depsidone produced by fungi of the Aspergillus genus, particularly Aspergillus nidulans (and its teleomorph Emericella nidulans), has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and extracts from its source organisms, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms. The primary activities discussed include potent effects on glucose metabolism, along with antimicrobial, antioxidant, and cytotoxic properties reported for crude extracts and related metabolites. This document is intended to serve as a core reference for researchers and professionals in drug discovery and development.

Core Biological Activities: Quantitative Data

The biological activities of this compound and extracts from Aspergillus nidulans/Emericella nidulans are multifaceted. The following tables summarize the key quantitative findings from published literature, providing a basis for comparison and further investigation.

Metabolic Activity: Glucose Uptake

This compound has been identified as a potent stimulator of glucose uptake in skeletal muscle and fat cells, operating through mechanisms that are partially distinct from insulin.

Compound/ExtractCell LineConcentrationIncubation TimeResultReference
This compound L6 Myotubes20 µg/mL3 hoursSignificant increase in 2-DG uptake
This compound 3T3-L1 Adipocytes11 µM16 hoursSignificant elevation in glucose uptake
This compound 3T3-L1 Adipocytes11 µM1 & 6 hours3.7- and 3.8-fold increase in AMPK phosphorylation, respectively
This compound 3T3-L1 Adipocytes11 µMNot Specified1.92- to 2.07-fold increase in GLUT4 mRNA expression
Antimicrobial Activity

While data on pure this compound is limited, fractions from its source organism, Emericella nidulans, and semi-synthetic derivatives of this compound show notable antimicrobial effects.

Compound/ExtractOrganismAssayResult (µg/mL)Reference
E. nidulans Fraction 12Staphylococcus aureusMBC4
E. nidulans Fraction 12Escherichia coliMBC10
E. nidulans Fraction 12Aspergillus fumigatusMIC45
8-O-aryl ether this compound DerivativesGram-positive bacteria (incl. MRSA)MICNot specified, but significant activity reported

Minimum Inhibitory Concentration (MIC); Minimum Bactericidal Concentration (MBC)

Cytotoxic and Enzyme Inhibitory Activity

The cytotoxic potential has been evaluated for crude extracts and for related xanthone derivatives, such as Nidulalin A, isolated from Aspergillus nidulans.

Compound/ExtractTarget/Cell LineAssayResult (IC₅₀)Reference
E. nidulans Fractions (1, 2, 4, 9, 12, 20)EACC Cell LineCytotoxicity87.7% to 64.3% inhibition at 200 µg/mL
Nidulalin A DNA Topoisomerase IIEnzyme Inhibition2.2 µM
F390B (Nidulalin A derivative)DNA Topoisomerase IIEnzyme Inhibition16 µM
F390C (Nidulalin A derivative)DNA Topoisomerase IEnzyme Inhibition5.9 µM
Antioxidant Activity

Extracts from Emericella nidulans have demonstrated significant antioxidant properties.

Compound/ExtractAssayConcentrationResult (% Inhibition)Reference
E. nidulans Fraction 12DPPH Radical Scavenging200 µg/mL81.54%

Signaling Pathways and Mechanisms

This compound-Stimulated Glucose Uptake Signaling Pathway

This compound enhances glucose uptake in muscle cells primarily by activating the PI3K/AKT signaling pathway, a key cascade in insulin signaling. However, it operates upstream of this pathway through a mechanism that does not involve direct activation of the insulin receptor. Instead, this compound modulates redox homeostasis and intracellular calcium levels, which act as upstream signals that converge on the IRS-1/AKT axis. While this compound also activates AMPK and p38 signaling, these pathways appear to have a minimal role in its glucose uptake effects.

Nidulin_Signaling_Pathway This compound-Induced Glucose Uptake Pathway This compound This compound Redox Cytosolic H₂O₂↑ (Redox Homeostasis) This compound->Redox Ca2 Intracellular Ca²⁺↑ This compound->Ca2 AMPK AMPK (Activation) This compound->AMPK p38 p38 (Activation) This compound->p38 IRS1 IRS1 (Phosphorylation) Redox->IRS1 Modulates Ca2->IRS1 Modulates PI3K PI3K IRS1->PI3K AKT AKT (Phosphorylation) PI3K->AKT GLUT4_trans GLUT4/GLUT1 Translocation to Membrane AKT->GLUT4_trans Glucose_Uptake Glucose Uptake GLUT4_trans->Glucose_Uptake Minimal_Effect Minimal Effect on Glucose Uptake AMPK->Minimal_Effect p38->Minimal_Effect

This compound stimulates glucose uptake via Redox/Ca²⁺ modulation of the IRS-1/PI3K/AKT pathway.
Bioassay-Guided Fractionation Workflow

The identification of active compounds from fungal extracts often follows a bioassay-guided fractionation workflow. This process involves sequential separation of the crude extract into simpler fractions, with each fraction being tested for the biological activity of interest. The most active fractions are then subjected to further purification to isolate the pure, active compounds.

Bioassay_Workflow Bioassay-Guided Fractionation and Isolation Workflow start Fungal Culture (e.g., Emericella nidulans) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude Crude Extract extraction->crude chromatography Column Chromatography crude->chromatography fractions Collect Fractions (F1, F2, F3... Fn) chromatography->fractions bioassay Biological Assay (e.g., Antioxidant, Cytotoxicity) fractions->bioassay active_fraction Identify Most Active Fraction (e.g., Fraction 12) bioassay->active_fraction re_chrom Re-chromatography / HPLC active_fraction->re_chrom pure_compound Isolate Pure Compound(s) re_chrom->pure_compound char Structural Characterization (GC-MS, NMR) pure_compound->char

Workflow for isolating bioactive compounds from fungal extracts.
Logical Relationship of Observed Activities

The biological effects documented in the literature stem from different levels of purification, from crude extracts to isolated compounds. This hierarchy is crucial for understanding the potential therapeutic applications and for guiding future research toward isolating novel drug leads.

Logical_Relationships Hierarchy of Bioactivities from this compound's Source Source Aspergillus / Emericella nidulans Extracts Crude Extracts & Fractions Source->Extracts Compounds Isolated Compounds Extracts->Compounds Antimicrobial Antimicrobial Extracts->Antimicrobial Antioxidant Antioxidant Extracts->Antioxidant Cytotoxic Cytotoxic Extracts->Cytotoxic Glucose_Uptake Glucose Uptake Modulation Compounds->Glucose_Uptake this compound Enzyme_Inhibition Enzyme Inhibition (Topoisomerase) Compounds->Enzyme_Inhibition Nidulalin A

Relationship between the fungal source, extracts, and specific compound activities.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning this compound and related extracts.

2-Deoxy-Glucose (2-DG) Uptake Assay

This assay measures the rate of glucose transport into cells. 2-DG, a glucose analog, is taken up by glucose transporters but cannot be fully metabolized, allowing it to accumulate intracellularly for quantification.

Protocol:

  • Cell Culture: Plate L6 myoblasts in 24-well plates and culture until they differentiate into myotubes.

  • Serum Starvation: Prior to the assay, starve the myotubes in serum-free medium for 3-4 hours to establish a basal level of glucose uptake.

  • Treatment: Treat the cells with various concentrations of this compound, insulin (positive control), or vehicle control (e.g., DMSO) for the desired time period (e.g., 1-6 hours).

  • Initiation of Uptake: Wash the cells with a glucose-free Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer containing 0.5 µCi/mL 2-[³H]-deoxy-glucose and 10 µM unlabeled 2-DG to each well.

  • Incubation: Incubate the plates for 10 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Normalization: Normalize the counts per minute (CPM) to the total protein content of each well, determined by a protein assay (e.g., BCA assay).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test extract or compound in the broth medium.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

DPPH Radical Scavenging (Antioxidant) Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

  • Sample Preparation: Prepare various concentrations of the fungal extract in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • IC₅₀ Determination: Plot the percentage inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a significant modulator of glucose metabolism, with a well-defined mechanism of action centered on the PI3K/AKT pathway. This positions this compound as a promising lead compound for the development of insulin-sensitizing agents for conditions like type 2 diabetes.

Furthermore, extracts from Aspergillus nidulans demonstrate a broad spectrum of other biological activities, including antimicrobial, antioxidant, and cytotoxic effects. However, a significant gap exists in the literature regarding the specific contribution of purified this compound to these other activities. Future research should prioritize:

  • Isolation and Testing: The isolation of pure this compound and its systematic evaluation in a broad range of antimicrobial, anticancer, antioxidant, and anti-inflammatory assays to determine its specific activity and potency (MIC, IC₅₀).

  • Mechanism of Action: Elucidation of the molecular mechanisms for activities other than glucose uptake modulation.

  • In Vivo Studies: Validation of the promising in vitro findings in relevant animal models of disease to assess efficacy, pharmacokinetics, and safety.

By addressing these areas, the full therapeutic potential of this compound and related depsidones can be more thoroughly understood and potentially harnessed for future drug development.

The Structure-Activity Relationship of Nidulin: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin, a depsidone-class natural product isolated from Aspergillus species, has garnered significant interest in the scientific community due to its diverse biological activities, including potent antibacterial, antifungal, and cytotoxic effects. Recent studies have also highlighted its potential as an insulin-sensitizing agent, stimulating glucose uptake in metabolically relevant cell lines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols for its synthesis and biological evaluation, and visualizing its known signaling pathways. This document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the this compound scaffold.

Introduction

This compound is a trichlorinated depsidone that has been the subject of numerous studies to elucidate the relationship between its chemical structure and biological function.[1] The core depsidone structure, a dibenzoxepinone, offers multiple sites for chemical modification, allowing for the exploration of how different functional groups impact its therapeutic potential. Understanding the SAR of this compound is crucial for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship of this compound

The biological activity of this compound is significantly influenced by the substitution pattern on its dibenzoxepinone core. Key structural features that have been shown to modulate its activity include halogenation, methylation, and modifications at the C-8 position.

Antibacterial Activity

Studies on this compound and its analogs have revealed critical determinants for its antibacterial potency, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Halogenation: The presence and position of chlorine atoms are crucial for antibacterial activity. Chlorination at C-2, C-4, and C-7 has been shown to dramatically boost antibacterial capacity.[2]

  • 8-O-Substitution: Semisynthetic modifications of the related compound northis compound have shown that the introduction of various substituents at the 8-O-position can lead to derivatives with more potent antibacterial activities than this compound itself.[3] In particular, 8-O-aryl ether derivatives have displayed significant activity against Gram-positive bacteria.[3]

Cytotoxic Activity

The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines.

  • Substitution Effects: Interestingly, the number and position of chlorine substituents did not show a significant effect on cytotoxic activity in one study.[2] However, a free hydroxyl group at C-4 was found to be important for activity.[2]

Glucose Uptake Stimulation

This compound has been identified as a potent activator of glucose uptake in L6 myotubes and 3T3-L1 adipocytes, suggesting its potential as a lead compound for anti-diabetic drug development.[4][5]

  • Mechanism of Action: this compound stimulates glucose uptake primarily through the activation of the IRS-AKT signaling pathway, a key pathway in insulin signaling.[4][6] This activation leads to the translocation of glucose transporters GLUT1 and GLUT4 to the cell membrane.[4][7]

Data Presentation

The following tables summarize the quantitative data on the biological activities of this compound and its key analogs.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs against Various Bacteria

CompoundOrganismMIC (µg/mL)Reference
This compound Bacillus cereus2[8]
Enterococcus faecalis4[8]
Staphylococcus aureus2[8]
Escherichia coli16[8]
Pseudomonas aeruginosa16[8]
Candida albicans8[8]
Undescribed depsidone 1 Bacillus cereus2[8]
Enterococcus faecalis4[8]
Staphylococcus aureus2[8]
Escherichia coli>256[8]
Pseudomonas aeruginosa>256[8]
Candida albicans8[8]
2,4-dichlorounguinol Bacillus cereus4[8]
Enterococcus faecalis8[8]
Staphylococcus aureus4[8]
Escherichia coli32[8]
Pseudomonas aeruginosa64[8]
Candida albicans16[8]
Unguinol Bacillus cereus8[8]
Enterococcus faecalis16[8]
Staphylococcus aureus8[8]
Escherichia coli128[8]
Pseudomonas aeruginosa128[8]
Candida albicans32[8]

Table 2: Cytotoxicity (IC50) of this compound Analogs against Human Cancer Cell Lines

CompoundPC-3 (µM)NCI-H23 (µM)HCT-15 (µM)NUGC-3 (µM)ACHN (µM)MDA-MB-231 (µM)Reference
138 3.44.15.24.86.25.5[2]
139 3.94.55.85.16.05.9[2]
143 4.25.06.15.56.16.2[2]
146 10.512.115.313.216.814.7[2]
147 8.910.313.511.814.212.9[2]
155 20.122.525.424.127.726.3[2]
156 18.721.324.122.925.824.5[2]
157 5.16.37.97.18.58.0[2]
160 15.417.820.118.921.520.3[2]

Table 3: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes

Treatment2-DG Uptake (% of Control)Reference
Control100[4]
Insulin (100 nM)154[4]
This compound (20 µg/mL) 153[4]
Insulin + This compound 176[4]
Palmitate-treated (Control)100[4]
Palmitate-treated + Insulin121[4]
Palmitate-treated + This compound 141[4]
Palmitate-treated + Insulin + This compound 156[4]

Experimental Protocols

Semisynthesis of 8-O-Substituted Northis compound Derivatives

This protocol describes the general procedure for the alkylation, acylation, and arylation of northis compound, a common precursor for generating this compound analogs.[3]

Materials:

  • Northis compound

  • Appropriate alkyl halide, acyl chloride, or aryl halide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve northis compound in dry DMF.

  • Add K₂CO₃ to the solution.

  • Add the corresponding alkyl halide, acyl chloride, or aryl halide to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-EtOAc gradient to yield the desired 8-O-substituted northis compound derivative.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains

  • This compound or its analogs dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the bacterial suspension to each well containing the diluted compound.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

This assay measures cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2-Deoxyglucose (2-DG) Uptake Assay in L6 Myotubes

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxyglucose, in cultured muscle cells.[4]

Materials:

  • Differentiated L6 myotubes in 24-well plates

  • Krebs-Ringer-Phosphate (KRP) buffer

  • [³H]-2-deoxyglucose

  • This compound or its analogs

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

  • Scintillation counter and scintillation fluid

Procedure:

  • Differentiate L6 myoblasts into myotubes.

  • Wash the myotubes with KRP buffer and incubate them in serum-free medium for a few hours.

  • Treat the cells with the test compound (e.g., this compound) for the desired time. For insulin-stimulated uptake, add insulin for the last 30 minutes of the incubation.

  • Initiate glucose uptake by adding [³H]-2-deoxyglucose to each well and incubate for a short period (e.g., 10 minutes).

  • Terminate the uptake by washing the cells rapidly with ice-cold KRP buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Determine the protein concentration in the lysates to normalize the glucose uptake values.

Mandatory Visualizations

Signaling Pathway of this compound-Stimulated Glucose Uptake

The following diagram illustrates the proposed signaling pathway by which this compound enhances glucose uptake in L6 myotubes.[4][6]

Nidulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound IRS1 IRS1 This compound->IRS1 Activates GLUT1_4_mem GLUT1/GLUT4 PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT1_4_vesicle GLUT1/GLUT4 Vesicles AKT->GLUT1_4_vesicle Promotes Translocation GLUT1_4_vesicle->GLUT1_4_mem Glucose Glucose Glucose->GLUT1_4_mem Uptake

Caption: this compound stimulates glucose uptake via the IRS-AKT pathway.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in determining the Minimum Inhibitory Concentration of a compound.

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read results visually or with plate reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship of this compound's SAR for Antibacterial Activity

This diagram illustrates the key structural features of this compound analogs that influence their antibacterial activity.

SAR_Antibacterial cluster_modifications Structural Modifications cluster_activity Antibacterial Activity Nidulin_Scaffold This compound Scaffold Halogenation Halogenation (C2, C4, C7) Nidulin_Scaffold->Halogenation Substitution_8O 8-O-Substitution (e.g., Aryl ethers) Nidulin_Scaffold->Substitution_8O Methylation Methylation Nidulin_Scaffold->Methylation Increased_Activity Increased Potency (especially against Gram+) Halogenation->Increased_Activity Substitution_8O->Increased_Activity Decreased_Activity Decreased or No Change in Potency Methylation->Decreased_Activity

Caption: Key structural modifications affecting this compound's antibacterial activity.

Conclusion

The structure-activity relationship of this compound is a promising area of research for the development of new therapeutic agents. The key takeaways for drug development professionals are the critical role of halogenation and 8-O-substitutions in enhancing antibacterial activity, and the potential of the this compound scaffold as a novel insulin-sensitizing agent acting through the IRS-AKT pathway. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and optimization of this versatile natural product. Future work should focus on exploring a wider range of substitutions to improve the therapeutic index and pharmacokinetic profile of this compound analogs.

References

Unlocking Nature's Pharmacy: A Technical Guide to Identifying the Nidulin Gene Cluster in Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into Fungal Genomics for Drug Discovery

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the methodologies for identifying and characterizing secondary metabolite gene clusters in the model organism Aspergillus nidulans, with a specific focus on the elusive nidulin gene cluster. While the chlorine-containing depsidone, this compound, and its precursor, northis compound (also known as ustin), have long been identified as natural products of Aspergillus nidulans, the precise genetic blueprint for their biosynthesis remains a compelling area for discovery.[1][2][3] This guide outlines the established experimental and bioinformatic workflows that are pivotal in uncovering such cryptic biosynthetic pathways.

Introduction to Secondary Metabolism in Aspergillus nidulans

Filamentous fungi, like Aspergillus nidulans, are prolific producers of a vast array of secondary metabolites—compounds that are not essential for primary growth but often possess potent biological activities.[1][4] These natural products are a cornerstone of pharmaceutical development, encompassing antibiotics, antifungals, and anti-cancer agents. The genes responsible for the biosynthesis of these complex molecules are typically organized into contiguous biosynthetic gene clusters (BGCs), a feature that facilitates their discovery and characterization through genomic approaches.[4][5] The sequencing of the A. nidulans genome has revealed a wealth of these BGCs, many of which are "silent" or not expressed under standard laboratory conditions, representing a vast, untapped reservoir of novel chemical entities.[5][6]

Core Methodologies for Gene Cluster Identification

The identification of a specific gene cluster, such as the one responsible for this compound biosynthesis, employs a multi-pronged approach combining bioinformatics, molecular biology, and analytical chemistry.

Genome Mining: The In Silico Starting Point

The initial step in identifying a target BGC is typically "genome mining," a bioinformatic approach to scan the fungal genome for sequences encoding key biosynthetic enzymes. For depsidones like this compound, the core of the BGC is expected to be a polyketide synthase (PKS).

Experimental Protocol: Bioinformatic Prediction of BGCs

  • Genome Sequence Acquisition: Obtain the complete genome sequence of Aspergillus nidulans from a public repository such as the Aspergillus Genome Database (AspGD).

  • BGC Prediction Software: Utilize specialized software to identify putative BGCs. Commonly used tools include:

    • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): This pipeline identifies a wide range of BGCs and predicts the core biosynthetic enzymes (e.g., PKS, NRPS), tailoring enzymes, and potential chemical structure of the product.[7]

    • SMURF (Secondary Metabolite Unknown Regions Finder): Specifically designed for fungal genomes, SMURF predicts BGCs based on the presence of key enzyme domains and the clustering of related genes.[8]

  • Homology Searching: Use the protein sequences of known depsidone or polyketide biosynthetic enzymes from other fungi as queries in BLAST searches against the A. nidulans genome to identify homologous genes that may be part of the this compound cluster.

  • Analysis of Putative Clusters: Examine the genomic regions flanking the identified core enzyme genes for the presence of other genes typically found in BGCs, such as those encoding tailoring enzymes (e.g., oxidoreductases, methyltransferases, halogenases), transporters, and transcription factors. The presence of a putative halogenase would be a strong indicator for the this compound cluster, given its chlorinated structure.

Logical Workflow for Genome Mining

G cluster_0 Bioinformatics Analysis Genome_Sequence A. nidulans Genome Sequence Prediction_Tools BGC Prediction Tools (antiSMASH, SMURF) Genome_Sequence->Prediction_Tools Homology_Search BLAST with Known PKS/Depsidone Enzymes Genome_Sequence->Homology_Search Putative_BGCs Identification of Putative BGCs Prediction_Tools->Putative_BGCs Homology_Search->Putative_BGCs Candidate_Selection Prioritization of Candidates (e.g., presence of halogenase) Putative_BGCs->Candidate_Selection G cluster_1 Functional Genomics Candidate_Gene Candidate Gene (e.g., PKS) Gene_Deletion Gene Deletion Candidate_Gene->Gene_Deletion Promoter_Replacement Promoter Replacement Candidate_Gene->Promoter_Replacement Mutant_Strain Generate Mutant Strain Gene_Deletion->Mutant_Strain Engineered_Strain Generate Engineered Strain Promoter_Replacement->Engineered_Strain Metabolite_Analysis Metabolite Analysis (HPLC-MS) Mutant_Strain->Metabolite_Analysis Engineered_Strain->Metabolite_Analysis Structure_Elucidation Structure Elucidation (NMR) Metabolite_Analysis->Structure_Elucidation Confirmation Confirmation of Gene Function Structure_Elucidation->Confirmation G Environmental_Signals Environmental Signals (e.g., nutrients, pH, light) Global_Regulators Global Regulators (e.g., LaeA, VeA) Environmental_Signals->Global_Regulators Chromatin_Remodeling Chromatin Remodeling Global_Regulators->Chromatin_Remodeling PSTF Pathway-Specific Transcription Factor (PSTF) Chromatin_Remodeling->PSTF Activation BGC_Genes Biosynthetic Gene Cluster Genes (PKS, tailoring enzymes, etc.) PSTF->BGC_Genes Transcriptional Activation Secondary_Metabolite Secondary Metabolite (e.g., this compound) BGC_Genes->Secondary_Metabolite Biosynthesis

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Nidulin from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nidulin is a depsidone, a class of polyketide secondary metabolites, produced by several fungal species, most notably Aspergillus unguis and Aspergillus nidulans.[1][2] It exhibits potent and selective antibacterial activity, making it a compound of interest for drug discovery and development. These application notes provide detailed protocols for the cultivation of this compound-producing fungi, followed by the extraction, isolation, and purification of this compound. The methodologies are compiled from various studies and are designed to be reproducible in a standard laboratory setting.

Fungal Strain and Culture Conditions

The production of this compound is highly dependent on the fungal strain and the specific culture conditions employed. Aspergillus unguis is often cited as a robust producer of this compound and its analogues.

Fungal Strains
  • Aspergillus unguis (e.g., CRI282-03, marine-derived strains)[1][3]

  • Aspergillus nidulans[2]

Culture Media and Conditions

Solid-state and submerged fermentation can be employed. Submerged fermentation in liquid broth is often preferred for scaling up production and simplifying extraction. The composition of the culture medium, particularly the presence of halide ions, can significantly influence the profile of secondary metabolites produced.[4]

Protocol 1: Submerged Fermentation for this compound Production

  • Media Preparation: Prepare Potato Sucrose Broth (PSB) or a similar nutrient-rich medium. For marine-derived strains, supplementation with sea salts or the use of a seawater-based medium can enhance metabolite production.

  • Inoculation: Inoculate the sterile liquid medium with a spore suspension or mycelial plugs from a fresh plate culture of Aspergillus unguis.

  • Incubation: Incubate the culture flasks on a rotary shaker (e.g., 150-200 rpm) at 28-30°C for 14-21 days. The extended incubation period allows for the accumulation of secondary metabolites.

  • Optional - Halide Supplementation: To potentially modulate depsidone production, the medium can be supplemented with salts such as potassium bromide (KBr). This has been shown to induce the production of brominated analogues and may influence the overall metabolic profile.[4]

Extraction of this compound from Fungal Culture

Following incubation, the fungal biomass and culture broth are separated. This compound is typically found in both the mycelia and the broth and is extracted using organic solvents.

Protocol 2: Solvent Extraction of this compound

  • Harvesting: Separate the fungal mycelium from the liquid broth by filtration (e.g., using cheesecloth or vacuum filtration).

  • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc). Combine the organic layers.

  • Mycelium Extraction: Dry the mycelial mass and grind it into a fine powder. Macerate the powdered mycelium in ethyl acetate or a mixture of methanol and dichloromethane (1:1) at room temperature for 24 hours. Repeat this process three times.

  • Combine and Concentrate: Combine all ethyl acetate extracts (from both broth and mycelium). Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The crude extract contains a complex mixture of metabolites. A multi-step chromatographic process is required to isolate this compound to a high degree of purity.

Protocol 3: Chromatographic Purification of this compound

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

    • Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elution: Elute the column using a step gradient of increasing polarity. Start with 100% hexane, followed by hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v), and finally 100% ethyl acetate.

    • Fraction Collection: Collect fractions of 20-50 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a UV indicator. Combine fractions containing the target compound (this compound).

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities of different molecular sizes.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: Employ a gradient elution system, typically with acetonitrile and water (often containing 0.1% formic acid or acetic acid to improve peak shape). A typical gradient might run from 40% to 95% acetonitrile over 30 minutes.

    • Detection: Monitor the elution at multiple wavelengths, including 254 nm.[2]

    • Collection: Collect the peak corresponding to the retention time of a this compound standard.

    • Purity Check: Verify the purity of the isolated this compound using analytical HPLC and confirm its identity through spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

Quantitative data for this compound production can vary significantly based on the fungal strain, culture volume, and specific fermentation parameters. The following table provides representative data compiled from typical fungal metabolite isolation experiments.

ParameterValueSource/Comment
Fungal Strain Aspergillus unguisMarine-derived isolate
Culture Volume 10 LSubmerged Fermentation
Incubation Time 21 daysStatic or Shaking Culture
Crude Extract Yield 5 - 15 gFrom 10 L culture
Yield after Silica Chromatography 500 - 1500 mgSemi-purified fraction
Final Purified this compound Yield 50 - 200 mg After Prep-HPLC
Purity >98%As determined by analytical HPLC
Molecular Weight 434.05 (for C₂₁H₁₇Cl₃O₅)Confirmed by HR-ESI-MS

Visualized Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the overall workflow from fungal culture to purified this compound.

Nidulin_Isolation_Workflow cluster_culture Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Culture Inoculation of Aspergillus unguis in Liquid Medium Incubation Incubation (14-21 days, 28°C) Culture->Incubation Harvest Harvesting: Separate Mycelia & Broth Incubation->Harvest Solvent_Ext Ethyl Acetate Extraction Harvest->Solvent_Ext Concentrate Concentration (Rotary Evaporation) Solvent_Ext->Concentrate Crude_Extract Crude Extract Concentrate->Crude_Extract Silica Silica Gel Column Chromatography Crude_Extract->Silica Sephadex Sephadex LH-20 (Methanol) Silica->Sephadex Prep_HPLC Preparative HPLC (C18 Column) Sephadex->Prep_HPLC Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound Analysis Purity & Structural Analysis (HPLC, MS, NMR) Pure_this compound->Analysis

Caption: Workflow for this compound Isolation and Purification.

Proposed Biosynthetic Relationship of Depsidones

This compound belongs to a family of related depsidone compounds. The biosynthetic pathway involves the formation of key precursors like orsellinic acid, which undergo a series of modifications including chlorination and methylation. The diagram below shows the logical relationship between key compounds in this family.

Depsidone_Pathway PKS Polyketide Synthase (PKS Pathway) Precursors Orsellinic Acid & Orcinol Derivatives PKS->Precursors Depside Depside Formation Precursors->Depside Unguinol Unguinol (Non-chlorinated) Depside->Unguinol Chlorination Chlorination Steps Unguinol->Chlorination Northis compound Northis compound (Trichlorinated) Chlorination->Northis compound Methylation O-Methylation Northis compound->Methylation This compound This compound (Trichlorinated, Methylated) Methylation->this compound

Caption: Proposed Biosynthetic Relationship of Key Depsidones.

References

Application Notes & Protocols: Elucidating the Structure of Nidulin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin is a chlorinated depsidone, a class of polyketide secondary metabolites produced by the fungus Aspergillus unguis and other Aspergillus species.[1] Its formal chemical name is (E)-2,4,7-Trichloro-3-hydroxy-8-methoxy-1,9-dimethyl-6-(1-methyl-1-propenyl)-11H-dibenzo[b,e][2]dioxepin-11-one.[3] this compound has garnered significant interest due to its diverse biological activities, including selective antibacterial properties and, more recently, its potential as an insulin-sensitizing agent.[1][2] Studies have shown that this compound stimulates glucose uptake in muscle cells and adipocytes by activating the IRS-AKT signaling pathway.[2][4][5]

The precise structural characterization of natural products like this compound is fundamental to understanding their biological function and developing them as potential therapeutic leads. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable technique for the de novo structure elucidation and verification of such molecules in solution.[6][7] This document provides a detailed overview of the application of NMR spectroscopy for the structural analysis of this compound, including generalized experimental protocols and data interpretation strategies.

Application Note: Structural Verification of this compound

The primary application of NMR in the context of a known compound like this compound is the unambiguous confirmation of its identity and purity after isolation. A suite of 1D and 2D NMR experiments provides a unique fingerprint of the molecule, allowing for the assignment of every proton and carbon atom in the structure. This process is critical for ensuring that the correct compound is being used in biological assays.

Key Structural Features Identifiable by NMR:

  • Aromatic Rings: The substituted benzene rings of the depsidone core give rise to distinct signals in the aromatic region of the ¹H NMR spectrum (typically δ 6.0-8.0 ppm).

  • Methyl Groups: this compound contains several methyl groups (on the aromatic rings and the propenyl side chain) that appear as sharp singlet or doublet signals in the upfield region of the ¹H spectrum.

  • Methoxy Group: The -OCH₃ group is readily identified by a characteristic singlet signal around δ 3.8-4.0 ppm in the ¹H spectrum and a corresponding carbon signal around δ 55-60 ppm in the ¹³C spectrum.

  • Propenyl Side Chain: The protons of the (E)-1-methyl-1-propenyl group form a distinct spin system, identifiable through their chemical shifts and coupling patterns in a COSY spectrum.

  • Ester and Ether Linkages: The central seven-membered ring containing ester and ether linkages is pieced together using long-range correlations observed in an HMBC experiment.

Biological Context: this compound's Signaling Pathway

Recent research has demonstrated that this compound enhances glucose uptake by modulating the insulin signaling pathway. It promotes the phosphorylation of key proteins such as Insulin Receptor Substrate 1 (IRS1) and Akt (also known as Protein Kinase B), leading to the translocation of the GLUT4 glucose transporter to the cell membrane.[2][4] This mechanism is of significant interest for the development of drugs targeting type 2 diabetes.

Nidulin_Signaling_Pathway This compound This compound Receptor Cell Surface Interaction This compound->Receptor Binds PI3K PI3K Activation Receptor->PI3K Activates Ca_H2O2 ↑ Intracellular Ca²⁺ & H₂O₂ Receptor->Ca_H2O2 AKT AKT Phosphorylation (p-AKT) PI3K->AKT Leads to GLUT4_Membrane GLUT4 Translocation to Membrane AKT->GLUT4_Membrane Promotes GLUT4_Vesicle Intracellular GLUT4 Vesicles GLUT4_Vesicle->GLUT4_Membrane Glucose_Uptake Increased Glucose Uptake GLUT4_Membrane->Glucose_Uptake Facilitates Ca_H2O2->AKT Modulates NMR_Workflow cluster_prep Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Analysis & Elucidation Isolation Isolation & Purification of this compound SamplePrep Sample Preparation (Solvent, Tube) Isolation->SamplePrep H1_NMR ¹H NMR SamplePrep->H1_NMR C13_NMR ¹³C NMR & DEPT COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Corr.) H1_NMR->HSQC NOESY NOESY / ROESY (Spatial Proximity) H1_NMR->NOESY C13_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) C13_NMR->HMBC Interpretation Data Integration & Fragment Assembly COSY->Interpretation HSQC->HMBC HSQC->Interpretation HMBC->Interpretation NOESY->Interpretation Structure Final Structure (Constitution & Stereo.) Interpretation->Structure

References

Application Notes and Protocols for In Vitro Glucose Uptake Assay Using Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a secondary metabolite produced by Aspergillus species, has emerged as a promising pharmacological agent for its potential role in glucose metabolism.[1] This document provides a detailed protocol for an in vitro glucose uptake assay using this compound, designed for researchers in academia and the pharmaceutical industry. The protocol is based on established methodologies and findings from recent scientific literature, which demonstrate that this compound stimulates glucose uptake in a dose- and time-dependent manner.[1][2]

This compound's mechanism of action involves the activation of the IRS-AKT signaling pathway, leading to the translocation of glucose transporters GLUT4 and GLUT1 to the cell membrane.[1] Notably, its effect is additive to that of insulin and metformin and persists even in insulin-resistant conditions.[1] This makes this compound a person of interest for the development of novel therapeutics for metabolic disorders such as type 2 diabetes.

This application note provides a comprehensive guide to performing a 2-deoxy-D-[³H]glucose (2-DG) uptake assay in L6 myotubes to evaluate the efficacy of this compound.

Key Experimental Protocols

Cell Culture and Differentiation

L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach approximately 80% confluency. The differentiation medium is changed every two days, and the cells are typically ready for experiments after 5-7 days of differentiation.

2-Deoxy-D-[³H]glucose (2-DG) Uptake Assay

This protocol is adapted from studies investigating the effect of this compound on glucose uptake in L6 myotubes.[1]

Materials:

  • Differentiated L6 myotubes in 24-well plates

  • This compound (dissolved in DMSO)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)

  • 2-deoxy-D-[³H]glucose ([³H]2-DG)

  • Insulin (positive control)

  • Metformin (positive control)

  • Phloretin (glucose transporter inhibitor)

  • 0.5 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Serum Starvation: Differentiated L6 myotubes are serum-starved in DMEM for 3-4 hours prior to the assay.

  • Pre-incubation: Wash the cells twice with warm KRPH buffer.

  • Treatment: Incubate the cells with KRPH buffer containing the desired concentrations of this compound, insulin (e.g., 100 nM), metformin (e.g., 1 mM), or vehicle (DMSO) for the specified time (e.g., 16 hours for this compound, 30 minutes for insulin).[1][3]

  • Glucose Uptake: Add [³H]2-DG (e.g., 0.5 µCi/mL) to each well and incubate for 10 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold KRPH buffer containing 25 mM phloretin.

  • Cell Lysis: Lyse the cells by adding 0.5 M NaOH to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in parallel wells using a standard method (e.g., BCA protein assay) to normalize the glucose uptake data.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on glucose uptake as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on 2-DG Uptake in L6 Myotubes [1]

This compound Concentration (µg/mL)Relative 2-DG Uptake (%)
0 (Control)100
5~120
10~140
20~155

Table 2: Time-Dependent Effect of 11.27 µM this compound on 2-DG Uptake in 3T3-L1 Adipocytes [2]

Incubation Time (hours)Relative 2-DG Uptake (%)
0 (Control)100
3~125
6~140
12~160
16~175

Table 3: Additive Effect of this compound with Insulin and Metformin on 2-DG Uptake in L6 Myotubes [1][3]

TreatmentRelative 2-DG Uptake (%)
Control100
Insulin (100 nM)162
Metformin (1 mM)148
This compound (20 µg/mL)155
This compound + Insulin~210 (approx. 130% increase over insulin alone)
This compound + Metformin~192 (approx. 130% increase over metformin alone)

Visualizations

Experimental Workflow for In Vitro Glucose Uptake Assay

G cluster_prep Cell Preparation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis L6_myoblasts L6 Myoblasts Differentiation Differentiation (2% Horse Serum) L6_myoblasts->Differentiation L6_myotubes Differentiated L6 Myotubes Differentiation->L6_myotubes Serum_starvation Serum Starvation (3-4h) L6_myotubes->Serum_starvation Treatment Treatment with this compound, Insulin, or Metformin Serum_starvation->Treatment Glucose_uptake Add [3H]2-DG (10 min) Treatment->Glucose_uptake Termination Wash with ice-cold buffer + Phloretin Glucose_uptake->Termination Lysis Cell Lysis (0.5M NaOH) Termination->Lysis Measurement Scintillation Counting Lysis->Measurement Protein_quantification Protein Quantification Lysis->Protein_quantification Normalization Normalize Glucose Uptake to Protein Content Measurement->Normalization Protein_quantification->Normalization

Experimental workflow for the in vitro glucose uptake assay.

Signaling Pathway of this compound-Stimulated Glucose Uptake

G This compound This compound Redox Redox Homeostasis (↑ H₂O₂) This compound->Redox Ca2 Intracellular Ca²⁺ (↑ [Ca²⁺]i) This compound->Ca2 p44_42 p44/42 (ERK1/2) This compound->p44_42 activates IRS1 IRS1 Redox->IRS1 activates Ca2->IRS1 activates AKT AKT IRS1->AKT activates GLUT4_translocation GLUT4/GLUT1 Translocation AKT->GLUT4_translocation promotes Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Signaling pathway of this compound-stimulated glucose uptake.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nidulin, a depsidone originally isolated from Aspergillus unguis, has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[1][2] As a member of the depsidone class of fungal secondary metabolites, this compound and its derivatives are subjects of growing interest in the search for new antimicrobial agents to combat the rise of antibiotic-resistant pathogens.[1][3] These application notes provide a comprehensive overview of the antibacterial properties of this compound and detailed protocols for its susceptibility testing.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of this compound and its related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5][6] The tables below summarize the reported MIC values for this compound and its derivatives against various bacterial strains.

Table 1: Antibacterial Activity of this compound and Northis compound

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus12.5(Morshed et al., 2018)
This compoundBacillus subtilis6.25(Morshed et al., 2018)
Northis compoundStaphylococcus aureus25(Morshed et al., 2018)
Northis compoundBacillus subtilis12.5(Morshed et al., 2018)

Table 2: Antibacterial Activity of Other this compound-Related Depsidones

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
3-O-(2-fluorobenzyl)unguinolMethicillin-Susceptible Staphylococcus aureus (MSSA)0.25 - 1[1]
3-O-(2,4-difluorobenzyl)unguinolMethicillin-Susceptible Staphylococcus aureus (MSSA)0.25 - 1[1]
8-O-aryl ether derivativesGram-positive bacteriaSignificant activity[1]

Experimental Protocols

Accurate and reproducible antibacterial susceptibility testing is crucial for evaluating the potential of this compound. The following are detailed protocols for commonly used methods, adapted for a hydrophobic compound like this compound.

Broth Microdilution Method

This method is considered a gold standard for determining MIC values and is particularly suitable for generating quantitative data.[7][8]

a. Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[9]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)[9]

  • Positive control (bacterial culture without this compound)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of the solvent used to dissolve this compound)

b. Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, the positive control, and the solvent control. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the microtiter plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by using a microplate reader.

Agar Dilution Method

This method is an alternative to broth dilution and involves incorporating the antimicrobial agent directly into the agar medium.[7]

a. Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or other suitable agar medium, kept at 45-50°C

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

b. Protocol:

  • Preparation of Agar Plates:

    • Prepare a series of twofold dilutions of the this compound stock solution.

    • Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar-Nidulin mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing agar and the solvent used for this compound, and another with agar only.

  • Inoculation:

    • Spot-inoculate the solidified agar plates with the standardized bacterial suspension (approximately 1-10 µL per spot). Multiple strains can be tested on a single plate.

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Nidulin_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in 96-well Plate Nidulin_Stock->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 18-24h Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC signaling_pathway cluster_bacterium Bacterial Cell Signal_Molecule Signal Molecule (e.g., Autoinducer) Receptor Receptor Protein Signal_Molecule->Receptor Binds Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates Gene_Expression Virulence Gene Expression Signal_Transduction->Gene_Expression Regulates Virulence_Factors Production of Virulence Factors Gene_Expression->Virulence_Factors This compound This compound This compound->Receptor Inhibits Binding This compound->Signal_Transduction Disrupts

References

Application Notes and Protocols for the Synthesis of Nidulin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of Nidulin derivatives, a class of depsidones with promising biological activities. The information is compiled for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

This compound is a fungal depsidone, a class of polyphenolic polyketides, that has garnered interest for its potential as an antibacterial agent.[1][2] Its derivatives have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] The core structure of this compound presents a scaffold for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The primary strategies for generating this compound derivatives include semisynthesis from the natural precursor northis compound, total synthesis, and precursor-directed biosynthesis.[1][3][4]

General Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into three main approaches, each with its advantages and applications.

G cluster_0 Synthetic Approaches start Starting Materials semisynthesis Semisynthesis start->semisynthesis Northis compound totalsynthesis Total Synthesis start->totalsynthesis Simple Phenolic Precursors biosynthesis Precursor-Directed Biosynthesis start->biosynthesis Aspergillus unguis culture + Halide Salts / Salicylic Acid Analogues derivatives This compound Derivatives semisynthesis->derivatives Alkylation, Acylation, Arylation totalsynthesis->derivatives Multi-step synthesis (e.g., Oxidative Coupling) biosynthesis->derivatives Fermentation & Isolation G This compound This compound AKT AKT This compound->AKT stimulates pAKT p-AKT (Ser-473) AKT->pAKT phosphorylation GlucoseUptake Glucose Uptake pAKT->GlucoseUptake promotes

References

Application Notes & Protocols for Large-Scale Fermentation of Aspergillus unguis for Nidulin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus unguis is a filamentous fungus known for producing a diverse array of secondary metabolites, including the depsidone nidulin.[1][2] this compound and its derivatives have garnered interest for their potential biological activities.[1][2][3] The large-scale production of this compound through fermentation is a critical step for further research and development. This document provides detailed application notes and protocols for the submerged fermentation of Aspergillus unguis to produce this compound, from inoculum preparation to downstream processing.

The protocols outlined below are based on established principles of fungal fermentation for secondary metabolite production and may require optimization for specific strains of Aspergillus unguis and production scales.

Experimental Protocols

Inoculum Development

A robust and healthy inoculum is crucial for successful large-scale fermentation. This protocol describes a two-stage process to generate a sufficient quantity of active mycelium.

1.1. Culture Maintenance and Spore Suspension Preparation

  • Culture Aspergillus unguis on Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates.

  • Incubate at 28-30°C for 7-10 days until sufficient sporulation is observed.

  • Harvest spores by flooding the agar surface with sterile 0.1% (v/v) Tween 80 solution and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^7 spores/mL with sterile distilled water.

1.2. Seed Culture Preparation

  • Inoculate 100 mL of Seed Culture Medium (see Table 1) in a 500 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubate at 28°C on a rotary shaker at 150-200 rpm for 48-72 hours.

  • The resulting seed culture, characterized by filamentous pellets or dispersed mycelia, is used to inoculate the production bioreactor.

Large-Scale Fermentation

This protocol outlines the submerged fermentation process in a stirred-tank bioreactor.

2.1. Bioreactor Preparation and Sterilization

  • Prepare the Production Fermentation Medium (see Table 1) in the bioreactor.

  • Calibrate pH and Dissolved Oxygen (DO) probes.

  • Sterilize the bioreactor with the medium in place at 121°C for 20-30 minutes, depending on the vessel size.

  • Allow the bioreactor to cool to the desired fermentation temperature.

2.2. Inoculation and Fermentation

  • Aseptically transfer the seed culture to the sterilized bioreactor. A typical inoculum volume is 5-10% (v/v) of the production medium volume.

  • Commence fermentation under the conditions specified in Table 2.

  • Monitor and control key parameters such as pH, temperature, dissolved oxygen, and agitation throughout the fermentation run.

  • Collect samples aseptically at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), substrate consumption, and this compound production.

This compound Extraction and Purification

This protocol describes a general method for extracting and purifying this compound from the fermentation broth.

3.1. Mycelial Separation and Initial Extraction

  • At the end of the fermentation, harvest the broth and separate the mycelial biomass from the culture supernatant by filtration or centrifugation.

  • Extract the mycelial biomass with a polar organic solvent such as ethyl acetate or methanol (3 x volume of the biomass) with agitation for 2-4 hours.

  • Extract the culture supernatant separately with an equal volume of ethyl acetate in a liquid-liquid extraction process.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

3.2. Purification

  • The crude extract can be purified using chromatographic techniques.

  • Perform initial fractionation using column chromatography with silica gel, eluting with a gradient of n-hexane and ethyl acetate.

  • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of acetonitrile and water.

Quantification of this compound

Accurate quantification of this compound is essential for process optimization.

  • Develop an analytical HPLC method using a C18 column.

  • Use a mobile phase of acetonitrile and water with 0.1% formic acid, run in a gradient program.

  • Monitor the elution profile using a UV detector at a wavelength of 254 nm or a Diode Array Detector (DAD) for full spectral analysis.

  • Quantify this compound concentration by comparing the peak area to a standard curve generated with purified this compound. Mass spectrometry can be used for confirmation.

Data Presentation

Table 1: Media Composition

ComponentSeed Culture Medium (g/L)Production Fermentation Medium (g/L)
Glucose2050
Peptone510
Yeast Extract25
KH2PO411.5
MgSO4·7H2O0.50.5
Trace Element Solution*1 mL2 mL

*Trace Element Solution (g/L): FeSO4·7H2O 5.0, ZnSO4·7H2O 2.2, MnSO4·4H2O 1.6, CuSO4·5H2O 0.25

Table 2: Bioreactor Fermentation Parameters for this compound Production

ParameterRecommended RangeNotes for Optimization
Inoculum Size (% v/v)5 - 10Higher inoculum can shorten lag phase but may lead to nutrient limitation.
Temperature (°C)25 - 30Optimal temperature for growth may differ from optimal for this compound production.
pH5.0 - 6.5Control pH with automated addition of acid/base. pH shifts can trigger secondary metabolism.
Dissolved Oxygen (% saturation)20 - 40Maintain DO above critical levels to avoid anaerobic conditions. Control via agitation and aeration rate.
Agitation Speed (rpm)200 - 400Influences fungal morphology (pellets vs. dispersed). Higher shear can damage mycelia.
Aeration Rate (vvm)0.5 - 1.5Balance oxygen supply with shear stress.
Fermentation Time (days)7 - 14Monitor this compound production to determine optimal harvest time.

Visualizations

experimental_workflow cluster_inoculum Inoculum Development cluster_fermentation Large-Scale Production cluster_downstream Downstream Processing spore_prep Spore Suspension Preparation seed_culture Seed Culture (Shake Flask) spore_prep->seed_culture bioreactor Fermentation (Stirred-Tank Bioreactor) seed_culture->bioreactor Inoculation extraction Extraction bioreactor->extraction Harvest purification Purification (Chromatography) extraction->purification analysis Analysis (HPLC) purification->analysis

Caption: Experimental workflow for this compound production.

secondary_metabolism_regulation env_signals Environmental Signals (pH, Temperature, Nutrients) g_protein G-Protein Signaling env_signals->g_protein velvet_complex Velvet Complex (VeA, VelB, LaeA) g_protein->velvet_complex global_regulators Global Regulators (e.g., LaeA) velvet_complex->global_regulators pathway_specific_tf Pathway-Specific Transcription Factors global_regulators->pathway_specific_tf Activates nidulin_bgc This compound Biosynthetic Gene Cluster (BGC) pathway_specific_tf->nidulin_bgc Induces Transcription nidulin_production This compound Production nidulin_bgc->nidulin_production

Caption: Generalized signaling pathway for secondary metabolite regulation in Aspergillus.

References

Application Notes and Protocols for the Characterization of Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

It is important to clarify that Nidulin is not a protein but a small molecule, specifically a depsidone, which is a type of secondary metabolite produced by fungi of the Aspergillus genus.[1][2] Therefore, the analytical techniques for its characterization differ from those used for proteins. These application notes provide a comprehensive overview of the methods used to identify, quantify, and elucidate the structure of this compound, as well as to characterize its biological activity, particularly its effects on signaling pathways related to glucose metabolism.

Section 1: Physicochemical Characterization of this compound

The primary identification and characterization of this compound involve a combination of chromatographic and spectroscopic techniques to determine its purity, structure, and physicochemical properties.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purification and purity assessment of this compound.

Application Note: HPLC is used to separate this compound from other metabolites in a fungal extract and to determine its purity before performing biological assays. A reversed-phase C18 column is typically employed with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small percentage of formic acid to improve peak shape. Detection is commonly performed using a UV detector, as the aromatic rings in the this compound structure absorb UV light.

Experimental Protocol: HPLC Analysis of this compound

  • Sample Preparation: Dissolve the purified this compound or fungal extract in the mobile phase or a compatible solvent.

  • Instrumentation:

    • HPLC system with a gradient pump and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with a low percentage of Solvent B, and gradually increase the concentration over 20-30 minutes to elute compounds of increasing hydrophobicity.

    • A typical gradient might be from 10% to 90% Solvent B.

  • Detection: Monitor the absorbance at a wavelength where this compound has a strong chromophore (e.g., 254 nm).

  • Data Analysis: The retention time of the peak corresponding to this compound can be used for identification (by comparison to a standard), and the peak area can be used for quantification. Purity is assessed by the relative area of the this compound peak compared to other peaks.

Mass Spectrometry (MS)

Mass Spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.[3][4] It can be coupled with liquid chromatography (LC-MS) for simultaneous separation and identification.[5]

Application Note: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometry, provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound.[6] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural information.[7]

Experimental Protocol: LC-MS Analysis of this compound

  • Sample Infusion: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via direct infusion or through an LC system as described above.

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for molecules like this compound.

  • Mass Analysis:

    • Acquire the full scan mass spectrum to determine the molecular weight of the parent ion.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs of the depsidone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR Spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound.[8][9][10] It provides detailed information about the carbon-hydrogen framework of the molecule.

Application Note: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the complete structure of this compound. 1H NMR provides information about the number and types of protons, while 13C NMR reveals the carbon skeleton.[9] 2D NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms.[6]

Experimental Protocol: NMR Structural Elucidation of this compound

  • Sample Preparation: Dissolve a pure sample of this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D NMR Spectra Acquisition:

    • Acquire a 1H NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.

    • Acquire a 13C NMR spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

  • Structure Elucidation: Integrate the data from all NMR experiments to piece together the complete chemical structure of this compound.

The following table summarizes the key analytical techniques for the physicochemical characterization of this compound.

TechniquePurposeKey Information Obtained
HPLC Purification and Purity AssessmentRetention Time, Peak Area (Purity)
Mass Spectrometry (MS) Molecular Weight and Formula DeterminationAccurate Mass, Elemental Composition, Fragmentation Pattern
NMR Spectroscopy Complete Structural ElucidationChemical Shifts, Coupling Constants, Atom Connectivity

Section 2: Analysis of this compound's Biological Activity

Recent studies have focused on the role of this compound in stimulating glucose uptake and modulating key signaling pathways.[1][11] The following section details the analytical techniques used to characterize these biological effects.

Glucose Uptake Assays

Application Note: To investigate the effect of this compound on glucose metabolism, a common method is the 2-deoxy-D-[3H]glucose (2-DG) uptake assay in cell lines such as 3T3-L1 adipocytes or L6 myotubes.[1][2] This assay measures the amount of radiolabeled glucose taken up by the cells in the presence or absence of this compound.

Experimental Protocol: 2-Deoxy-D-[3H]glucose Uptake Assay

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes or L6 myoblasts and differentiate them into mature adipocytes or myotubes, respectively.

  • Serum Starvation: Before the assay, starve the cells in a serum-free medium for a defined period (e.g., 2-4 hours).

  • This compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time. Insulin is often used as a positive control.[11]

  • Glucose Uptake: Add 2-deoxy-D-[3H]glucose to the medium and incubate for a short period (e.g., 10-30 minutes).

  • Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular 2-DG, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate. The results are typically expressed as a percentage of the control.

The following table summarizes the dose-dependent effect of this compound on glucose uptake in 3T3-L1 adipocytes.[12]

TreatmentConcentration (µM)Glucose Uptake (% of Control)
Control (DMSO) -100
This compound 2.3141
Northis compound 2.3121
Unguinol 3.1124
Western Blotting for Signaling Pathway Analysis

Application Note: Western blotting is a key technique to investigate the effect of this compound on the phosphorylation status of proteins in signaling pathways, such as the IRS-AKT and AMPK pathways.[1][13] This allows for the elucidation of the molecular mechanisms by which this compound exerts its biological effects.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Treatment and Lysis: Treat cells with this compound as described for the glucose uptake assay. After treatment, lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) or the total amount of the protein of interest.

Section 3: Signaling Pathways Modulated by this compound

This compound has been shown to stimulate glucose uptake primarily through the IRS-AKT pathway and also by activating the AMPK pathway.[1][11]

This compound-Stimulated Glucose Uptake Pathway

The following diagram illustrates the proposed signaling pathway through which this compound promotes glucose uptake. This compound treatment leads to the phosphorylation and activation of key proteins in the insulin signaling cascade, ultimately resulting in the translocation of glucose transporters (GLUT1 and GLUT4) to the cell membrane.[1][11]

Nidulin_Signaling_Pathway This compound This compound ROS ↑ ROS This compound->ROS Ca2 ↑ [Ca²⁺]i This compound->Ca2 AMPK AMPK This compound->AMPK IRS1 IRS1 ROS->IRS1 Ca2->IRS1 pIRS1 p-IRS1 IRS1->pIRS1 P PI3K PI3K pIRS1->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT P GLUT GLUT1/GLUT4 Translocation pAKT->GLUT pAMPK p-AMPK AMPK->pAMPK P pAMPK->GLUT GlucoseUptake Glucose Uptake GLUT->GlucoseUptake

Caption: this compound signaling pathway leading to glucose uptake.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the isolation, characterization, and biological evaluation of this compound.

Nidulin_Workflow FungalCulture Aspergillus unguis Culture Extraction Extraction FungalCulture->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification StructureElucidation Structure Elucidation Purification->StructureElucidation Bioassays Biological Assays Purification->Bioassays NMR NMR Spectroscopy StructureElucidation->NMR MS Mass Spectrometry StructureElucidation->MS GlucoseUptake Glucose Uptake Assay Bioassays->GlucoseUptake WesternBlot Western Blotting (Signaling Pathways) Bioassays->WesternBlot

Caption: Experimental workflow for this compound characterization.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Nidulin Yield from Aspergillus Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of Nidulin from Aspergillus fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production from Aspergillus important?

A1: this compound is a depsidone, a type of polyketide secondary metabolite, produced by certain species of fungi, notably Aspergillus nidulans.[1] It has demonstrated potent and selective antibacterial activity, making it a compound of interest for antibiotic drug development.[1][2] Fermentation of Aspergillus species is the primary method for producing this compound.

Q2: What are the major factors influencing the yield of this compound in Aspergillus fermentation?

A2: The yield of this compound, like other fungal secondary metabolites, is influenced by a complex interplay of genetic and environmental factors. Key parameters that can be optimized include the composition of the fermentation medium (carbon and nitrogen sources, minerals), pH, temperature, aeration, and agitation rate. The choice of Aspergillus strain and the age and quality of the inoculum also play crucial roles.

Q3: Is there an optimal medium composition for this compound production?

A3: While a universally optimal medium for this compound production has not been definitively established in publicly available literature, general principles for secondary metabolite production in Aspergillus can be applied. A high carbon-to-nitrogen ratio is often beneficial.[3] Various carbon sources such as glucose, sucrose, and maltose, and nitrogen sources like yeast extract, peptone, and ammonium salts can be tested to determine the best combination for your specific Aspergillus strain. Supplementation with chloride ions may also be explored, as this compound is a chlorinated compound.[4]

Q4: How does pH affect this compound production?

A4: The pH of the culture medium is a critical parameter that affects fungal growth and enzyme activities involved in secondary metabolism. For Aspergillus species, the optimal pH for secondary metabolite production often lies in the slightly acidic to neutral range. It is recommended to monitor and, if necessary, control the pH of the fermentation broth throughout the cultivation period.

Q5: What is the proposed biosynthetic pathway for this compound?

A5: As a depsidone, this compound is synthesized via a polyketide pathway. The biosynthesis is thought to involve the formation of two separate polyketide chains that are then joined by an ester bond to form a depside, which is subsequently cyclized through an oxidative coupling reaction to form the characteristic depsidone ring structure.

This compound Biosynthesis Pathway Proposed Biosynthetic Pathway of this compound cluster_polyketide_synthesis Polyketide Chain Formation cluster_depsidone_formation Depsidone Core Assembly cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide_Chain_1 Polyketide Chain A PKS->Polyketide_Chain_1 Polyketide_Chain_2 Polyketide Chain B PKS->Polyketide_Chain_2 Esterification Esterification Polyketide_Chain_1->Esterification Polyketide_Chain_2->Esterification Depside Depside Intermediate Esterification->Depside Oxidative_Coupling Oxidative Coupling (e.g., Cytochrome P450) Depside->Oxidative_Coupling Depsidone_Core Depsidone Core Structure Oxidative_Coupling->Depsidone_Core Chlorination Chlorination Depsidone_Core->Chlorination Methylation Methylation Chlorination->Methylation This compound This compound Methylation->this compound

A simplified diagram of the proposed biosynthetic pathway for this compound.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Low or No this compound Yield Inappropriate fermentation medium.Test different carbon and nitrogen sources and vary their ratios. Refer to the media composition table below for starting points.
Suboptimal pH of the medium.Monitor the pH throughout the fermentation and maintain it within the optimal range for your Aspergillus strain (typically pH 5.0-7.0).
Inadequate aeration or agitation.Increase the agitation speed or the aeration rate to ensure sufficient oxygen supply, which is often crucial for secondary metabolite production.
Incorrect fermentation temperature.Optimize the incubation temperature. For many Aspergillus species, the optimal temperature for secondary metabolite production is between 25°C and 30°C.
Poor quality or incorrect age of the inoculum.Use a fresh, actively growing culture for inoculation. Optimize the age of the seed culture.
Inconsistent this compound Production Genetic instability of the Aspergillus strain.Re-isolate single-spore cultures from the parent strain and screen for high-producing isolates.
Variability in raw materials of the medium.Use high-quality, consistent sources for media components.
Fluctuations in fermentation parameters.Ensure tight control over temperature, pH, aeration, and agitation throughout the fermentation process.
Contamination of the Culture Inadequate sterilization of the medium or fermenter.Review and optimize sterilization protocols (autoclaving time and temperature).
Non-sterile inoculation technique.Ensure aseptic techniques are strictly followed during inoculation.
Contaminated seed culture.Check the purity of the seed culture before inoculation.

Data Presentation: Fermentation Parameters for Aspergillus Secondary Metabolite Production

The following table summarizes general fermentation parameters that can be used as a starting point for optimizing this compound production. Note that these are not specific to this compound and should be adapted to your specific experimental setup.

Parameter Range Reference
Carbon Source Glucose, Sucrose, Maltose (20-100 g/L)[3]
Nitrogen Source Yeast Extract, Peptone, (NH₄)₂SO₄ (5-20 g/L)[3]
Temperature 25-30°C
pH 5.0-7.0
Agitation 150-250 rpm
Fermentation Time 5-14 days

Experimental Protocols

Media Preparation for this compound Production

A suggested starting medium for this compound production in Aspergillus nidulans is Glucose Minimum Medium (GMM).

Composition of GMM (per liter):

  • Glucose: 10 g

  • NaNO₃: 6 g

  • KH₂PO₄: 1.52 g

  • MgSO₄·7H₂O: 0.52 g

  • KCl: 0.52 g

  • Trace element solution: 1 mL

Trace Element Solution (per 100 mL):

  • ZnSO₄·7H₂O: 2.2 g

  • H₃BO₃: 1.1 g

  • MnCl₂·4H₂O: 0.5 g

  • FeSO₄·7H₂O: 0.5 g

  • CoCl₂·6H₂O: 0.16 g

  • CuSO₄·5H₂O: 0.16 g

  • (NH₄)₆Mo₇O₂₄·4H₂O: 0.11 g

  • EDTA: 5 g

Protocol:

  • Dissolve all components in distilled water.

  • Adjust the pH to 6.5.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Fermentation Protocol

Experimental_Workflow General Experimental Workflow for Improving this compound Yield Inoculum_Preparation 1. Inoculum Preparation (Spore suspension or mycelial culture) Fermentation 2. Fermentation (Shake flask or bioreactor) Inoculum_Preparation->Fermentation Parameter_Optimization 3. Optimization of Parameters (Media, pH, Temp, Aeration) Fermentation->Parameter_Optimization Iterative Process Extraction 4. Extraction of this compound (Solvent extraction) Fermentation->Extraction Parameter_Optimization->Fermentation Quantification 5. Quantification (HPLC) Extraction->Quantification Data_Analysis 6. Data Analysis and Further Optimization Quantification->Data_Analysis Data_Analysis->Parameter_Optimization Troubleshooting_Yield Troubleshooting Low this compound Yield Start Start Low_Yield Low or No this compound Yield Detected Start->Low_Yield Check_Growth Is fungal growth (biomass) also low? Low_Yield->Check_Growth Optimize_Growth Optimize growth conditions: - Inoculum quality - Basal media components - Temperature Check_Growth->Optimize_Growth Yes Good_Growth Fungal growth is adequate Check_Growth->Good_Growth No Optimize_Growth->Low_Yield Check_Metabolism Are conditions favorable for secondary metabolism? Good_Growth->Check_Metabolism Optimize_Metabolism Optimize for secondary metabolism: - High C:N ratio - pH control - Aeration/Agitation - Fermentation duration Check_Metabolism->Optimize_Metabolism No Extraction_Quantification Review extraction and quantification protocols Check_Metabolism->Extraction_Quantification Yes Optimize_Metabolism->Low_Yield Optimize_Extraction Optimize extraction solvent and pH. Validate HPLC method. Extraction_Quantification->Optimize_Extraction Potential Issue Re-evaluate Re-evaluate Strain and Genetic Factors Extraction_Quantification->Re-evaluate No Issue Found Optimize_Extraction->Low_Yield

References

Technical Support Center: Overcoming Nidulin Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with "Nidulin" in aqueous solutions.

Important Note on "this compound" Identification

Initial troubleshooting should always begin with confirming the identity and nature of your compound. Our search indicates that "this compound" is a secondary metabolite, a small molecule belonging to the depsidone family, produced by Aspergillus species.[1][2][3] However, the challenges you are facing are common in protein research. Therefore, this guide is divided into two sections:

  • Section A: Troubleshooting for This compound, the small molecule .

  • Section B: General troubleshooting for protein solubility , in the event that your compound of interest is a protein.

Section A: Troubleshooting this compound (Small Molecule) Solubility

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions challenging?

A1: this compound is a chlorinated depsidone, a type of polyketide secondary metabolite.[3] Its chemical structure contains several hydrophobic regions, which can lead to poor solubility in water. Like many organic small molecules, its ability to dissolve in aqueous buffers is limited.

Q2: What are the initial steps to improve this compound solubility?

A2: Start with simple solvent adjustments. The use of co-solvents is a common strategy. Small amounts of organic solvents like DMSO or ethanol can be used to first dissolve the this compound, which can then be diluted into your aqueous buffer. However, it is crucial to determine the tolerance of your experimental system to these organic solvents.

Q3: Can pH be adjusted to improve this compound solubility?

A3: Yes, the solubility of small molecules with ionizable groups can be pH-dependent. This compound has a hydroxyl group which can be deprotonated at higher pH, potentially increasing its solubility.[3] Experimenting with a range of pH values is recommended.

Troubleshooting Guide: this compound (Small Molecule)
IssuePossible CauseSuggested Solution
This compound precipitates out of solution upon dilution into aqueous buffer. The concentration of the organic co-solvent is too low in the final solution to maintain solubility.1. Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) if your experiment can tolerate it. 2. Try a different co-solvent that may be more effective at a lower concentration. 3. Prepare a more concentrated stock solution in the organic solvent and add it to the aqueous buffer very slowly while vortexing to avoid localized high concentrations.
This compound is not dissolving even with co-solvents. The inherent solubility of this compound in your specific buffer system is extremely low.1. Adjust the pH of your buffer. Test a range from acidic to basic to find the optimal pH for solubility. 2. Consider the use of surfactants or detergents at concentrations above their critical micelle concentration (CMC) to form micelles that can encapsulate the hydrophobic this compound molecule.[4][5]
The dissolved this compound appears to be degrading over time. The aqueous solution may not be stable for long-term storage, potentially due to hydrolysis or other reactions.1. Assess the stability of this compound in your chosen buffer system over time using techniques like HPLC.[6][7][8] 2. Prepare fresh solutions for each experiment. 3. Store stock solutions at -20°C or -80°C in an appropriate organic solvent.
Experimental Protocol: Screening for Optimal this compound Solubility

This protocol provides a general framework for systematically testing different conditions to improve the solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • A range of buffers (e.g., phosphate, Tris, citrate) at various pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • Surfactants/detergents (e.g., Tween-20, Triton X-100)

  • Vortex mixer

  • Spectrophotometer or HPLC for concentration measurement

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved.

  • Solubility Screening with Co-solvents:

    • In separate microcentrifuge tubes, add your aqueous buffer.

    • Spike in the this compound stock solution to achieve a range of final DMSO concentrations (e.g., 0.5%, 1%, 2%, 5%).

    • Vortex immediately after adding the stock solution.

    • Incubate at your experimental temperature for 1 hour.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of soluble this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • pH Screening:

    • Using the optimal co-solvent concentration determined in the previous step, repeat the solubility test in buffers of different pH values.

  • Detergent Screening:

    • If solubility is still an issue, prepare buffers containing a range of detergent concentrations (e.g., 0.01%, 0.1%, 1% Tween-20).

    • Repeat the solubility assay.

Data Presentation:

Record your results in a table to easily compare the solubility under different conditions.

Buffer SystempHCo-solvent (% v/v)Detergent (% v/v)Soluble this compound Conc. (µM)Observations (e.g., precipitation)
Phosphate7.41% DMSO-
Tris8.01% DMSO-
Phosphate7.42% DMSO-
Phosphate7.41% DMSO0.1% Tween-20

Section B: General Troubleshooting for Protein Solubility

Frequently Asked Questions (FAQs)

Q1: My protein is forming inclusion bodies during expression. What can I do?

A1: Inclusion bodies are dense aggregates of misfolded protein. To improve the yield of soluble protein, you can try:

  • Lowering the expression temperature (e.g., 16-25°C).

  • Using a weaker promoter or lower inducer concentration to slow down the rate of protein expression.

  • Co-expressing molecular chaperones that can assist in proper protein folding.

  • Expressing the protein as a fusion with a highly soluble tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[9]

Q2: My purified protein is precipitating out of solution. How can I improve its stability?

A2: Protein precipitation after purification is often due to aggregation.[10] This can be addressed by optimizing the buffer conditions. Key parameters to consider are:

  • pH: The solubility of a protein is often lowest at its isoelectric point (pI). Adjust the buffer pH to be at least 1-2 units away from the pI.

  • Ionic Strength: The effect of salt concentration on protein solubility is complex. Low to moderate salt concentrations (e.g., 50-150 mM NaCl) can help to prevent aggregation by shielding electrostatic interactions.[10] However, very high salt concentrations can lead to "salting out".

  • Additives: Various additives can help to stabilize proteins in solution.[10][11]

Q3: What are some common additives to improve protein solubility?

A3:

  • Glycerol or other osmolytes (e.g., sucrose): These are often used at 5-20% (v/v) to stabilize proteins.[11]

  • Reducing agents (e.g., DTT, TCEP): For proteins with cysteine residues, these agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[11]

  • Non-denaturing detergents (e.g., Tween-20, Triton X-100): Low concentrations can help to solubilize proteins, especially those with hydrophobic patches.[11]

  • Amino acids (e.g., Arginine and Glutamic acid): A combination of these amino acids (e.g., 50 mM each) can suppress protein aggregation and increase solubility.[12]

Troubleshooting Guide: Protein Solubility
IssuePossible CauseSuggested Solution
Protein is in the insoluble fraction after cell lysis. Formation of inclusion bodies due to misfolding or rapid expression.1. Optimize expression conditions (lower temperature, different E. coli strain, lower inducer concentration). 2. Use a solubility-enhancing fusion tag (e.g., MBP, GST). 3. If inclusion bodies are unavoidable, purify the protein from inclusion bodies and refold it.[10]
Purified protein precipitates during concentration. The protein concentration exceeds its solubility limit in the current buffer.1. Concentrate the protein in smaller increments, checking for precipitation at each step. 2. Add stabilizing agents to the buffer before concentration (e.g., glycerol, L-Arg/L-Glu).[11][12] 3. Perform concentration at a lower temperature (e.g., 4°C).[10]
Protein aggregates over time during storage. Sub-optimal storage buffer conditions leading to instability.1. Screen for a more suitable storage buffer with different pH, salt concentrations, and additives. 2. Store the protein at a lower concentration. 3. Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocol: Protein Refolding from Inclusion Bodies

This protocol outlines a general procedure for solubilizing and refolding proteins from inclusion bodies.

Materials:

  • Cell pellet containing inclusion bodies

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA)

  • Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 6-8 M Guanidine HCl or Urea, 10 mM DTT)

  • Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione)

  • Dialysis tubing or centrifugal concentrators for buffer exchange

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells (e.g., by sonication).

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and membranes. Repeat this step.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Stir or gently agitate at room temperature for 1-2 hours until the pellet is completely dissolved.

    • Centrifuge to remove any remaining insoluble material.

  • Refolding:

    • Rapidly dilute the solubilized protein into a large volume of cold Refolding Buffer. The final protein concentration should be low (e.g., 0.05-0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.

    • Alternatively, use dialysis to gradually remove the denaturant by exchanging the Solubilization Buffer with the Refolding Buffer over 24-48 hours at 4°C.

    • Allow the protein to refold for 12-48 hours at 4°C with gentle stirring.

  • Concentration and Analysis:

    • Concentrate the refolded protein using an appropriate method (e.g., centrifugal concentrators).

    • Analyze the refolded protein for solubility, structure (e.g., by circular dichroism), and activity.

Data Presentation:

Compare the protein yield and activity at different stages of the process.

StepTotal Protein (mg)Specific Activity (U/mg)% Soluble
Total Cell Lysate
Solubilized Inclusion Bodies 100%
After Refolding & Concentration

Visualizations

This compound Signaling Pathway

The following diagram illustrates the signaling pathway through which this compound stimulates glucose uptake in myotubes. This compound modulates redox homeostasis and intracellular calcium levels, which leads to the activation of the IRS-AKT signaling pathway, ultimately promoting the translocation of glucose transporters (GLUT1/4) to the cell membrane.[1][2][13][14][15]

Nidulin_Signaling_Pathway This compound This compound Redox Redox Homeostasis (↑ H₂O₂) This compound->Redox Calcium Intracellular Calcium (↑ Ca²⁺) This compound->Calcium p44_42 p44/42 (ERK1/2) This compound->p44_42 IRS1 IRS1 Redox->IRS1 Calcium->IRS1 AKT AKT IRS1->AKT GLUT GLUT1/4 Translocation AKT->GLUT Glucose_Uptake Glucose Uptake GLUT->Glucose_Uptake Protein_Solubility_Workflow Start Start: Protein Expression Check_Solubility Check Solubility after Lysis Start->Check_Solubility Soluble Soluble Check_Solubility->Soluble > 30-50% Soluble Insoluble Insoluble (Inclusion Bodies) Check_Solubility->Insoluble < 30-50% Soluble Purification Purification Soluble->Purification Optimize_Expression Optimize Expression Conditions (Temp, Strain, Tag) Insoluble->Optimize_Expression Refold Denature and Refold Insoluble->Refold If optimization fails Optimize_Expression->Start Re-express Refold->Purification Check_Stability Check Stability during Concentration & Storage Purification->Check_Stability Stable Stable Check_Stability->Stable No Precipitation Unstable Unstable (Precipitation) Check_Stability->Unstable Precipitation End End: Soluble, Stable Protein Stable->End Optimize_Buffer Optimize Buffer (pH, Salt, Additives) Unstable->Optimize_Buffer Optimize_Buffer->Purification Re-purify/Buffer Exchange

References

Navigating Nidulin Extraction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Nidulin, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during extraction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which organism is it typically extracted?

This compound is a depsidone, a type of polyphenolic compound. It is a secondary metabolite commonly isolated from the fungus Aspergillus unguis.[1][2]

Q2: What are the critical first steps for a successful this compound extraction?

A successful extraction begins with optimizing the fungal culture conditions to maximize the production of this compound. Key factors to consider include the selection of a suitable growth medium, fermentation time, temperature, and pH.[3] For instance, Potato Dextrose Broth (PDB) has been used as a basal medium, with optimization of factors like carbon source, temperature, and pH significantly increasing the yield of fungal secondary metabolites.[3]

Q3: My this compound yield is consistently low. What are the likely causes?

Low yields can stem from several factors:

  • Suboptimal Fungal Growth: The production of secondary metabolites like this compound is often linked to specific growth phases of the fungus. Ensure your culture has reached the appropriate stage for maximal this compound production.

  • Inefficient Extraction: The choice of extraction solvent and method is crucial. Ethyl acetate is a commonly used solvent for extracting depsidones.[4] Incomplete cell lysis can also trap this compound within the fungal mycelia.

  • Degradation of this compound: this compound's stability can be affected by pH and temperature. It is more stable in neutral to basic conditions and can degrade in acidic environments, especially at elevated temperatures.[5][6][7][8]

  • Loss During Purification: Multiple purification steps can lead to a cumulative loss of the product. Optimizing each step, from solvent partitioning to chromatographic separation, is essential.

Q4: I am observing multiple impurities in my purified this compound sample. How can I improve its purity?

Contamination is a common issue. Here are some strategies to enhance purity:

  • Chromatographic Optimization: Employing a combination of chromatographic techniques can be effective. Silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is a common approach for purifying fungal metabolites.[4][9]

  • Solvent System Selection: Carefully selecting the solvent system for both extraction and chromatography is critical for separating this compound from other closely related depsidones and fungal metabolites.

  • Recrystallization: If a sufficiently pure fraction is obtained, recrystallization can be a final step to achieve high purity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound extraction experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No this compound Detected in Extract 1. Incorrect Fungal Strain: The Aspergillus unguis strain may not be a high producer of this compound. 2. Inappropriate Culture Conditions: Fermentation parameters (media, pH, temperature, time) are not optimized for this compound production.[3] 3. Inefficient Cell Disruption: Fungal cell walls can be tough, preventing complete extraction.1. Verify the strain's ability to produce this compound through literature or preliminary small-scale screenings. 2. Systematically optimize fermentation conditions using methods like one-variable-at-a-time or response surface methodology.[3] 3. Employ mechanical disruption methods like grinding with liquid nitrogen or sonication in addition to solvent extraction.
Significant Product Loss During Purification 1. Suboptimal Chromatography Conditions: The chosen stationary and mobile phases may not be ideal for this compound separation. 2. Degradation on Silica Gel: Some compounds can degrade on acidic silica gel. 3. Co-elution with Impurities: Other fungal metabolites may have similar retention times to this compound.1. Experiment with different solvent gradients and column types (e.g., reversed-phase C18 for HPLC).[9] 2. Consider using neutral or deactivated silica gel, or an alternative stationary phase like Sephadex. 3. Utilize high-resolution analytical HPLC to identify the optimal separation conditions before scaling up to preparative HPLC.
This compound Degradation 1. Exposure to Acidic pH: this compound is unstable in acidic conditions.[5][7][8] 2. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation.[5][10]1. Maintain a neutral or slightly basic pH during extraction and purification steps. Use buffered solutions where appropriate. 2. Use rotary evaporation at low temperatures to remove solvents. Avoid excessive heating.
Inconsistent Yields Between Batches 1. Variability in Fungal Culture: Inconsistent inoculum size or age can lead to variations in metabolite production. 2. Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent volumes can impact yield.1. Standardize your inoculation protocol, using a consistent amount of fresh, viable fungal culture for each fermentation. 2. Maintain a detailed and consistent protocol for all extractions, carefully controlling all parameters.

Experimental Protocols

Fermentation of Aspergillus unguis
  • Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions. Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile PDB with a fresh culture of Aspergillus unguis.

  • Incubation: Incubate the culture at 28°C with shaking at 180 rpm for 11 days to allow for sufficient growth and production of secondary metabolites.[3]

Extraction of this compound
  • Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration.

  • Solvent Extraction:

    • Extract the culture filtrate with an equal volume of ethyl acetate three times.

    • Dry the mycelia, grind it into a powder, and extract with ethyl acetate.

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Purification of this compound
  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the pooled fraction using a preparative HPLC system with a C18 column.[9]

    • Use a suitable mobile phase, for example, a gradient of acetonitrile in water.[9]

    • Collect the peak corresponding to this compound and verify its purity using analytical HPLC.

Data Presentation

Table 1: Optimization of Fermentation Parameters for Fungal Metabolite Production (Representative Data)

ParameterCondition 1Condition 2Condition 3Yield (mg/L)
Temperature 25°C28°C32°C55
(Optimized) 82
48
Initial pH 5.56.67.562
(Optimized) 82
71
Shaker Speed 150 rpm177 rpm200 rpm68
(Optimized) 82
75

Note: This table presents representative data on the optimization of physcion production from Aspergillus chevalieri, which can serve as a guide for optimizing this compound production. The optimal conditions for this compound may vary.[3]

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Nidulin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Aspergillus unguis Culture B Inoculation into PDB Medium A->B C Incubation (28°C, 11 days, 180 rpm) B->C D Filtration (Separate Mycelia & Broth) C->D E Ethyl Acetate Extraction of Broth D->E F Drying & Grinding of Mycelia D->F H Combine Extracts & Evaporate Solvent E->H G Ethyl Acetate Extraction of Mycelia F->G G->H I Crude Extract H->I J Silica Gel Column Chromatography I->J K Fraction Collection (TLC Monitoring) J->K L Preparative HPLC K->L M Pure this compound L->M

Caption: Workflow for this compound extraction and purification.

This compound's Influence on the PI3K/Akt Signaling Pathway

Nidulin_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) pAkt->Downstream Activation This compound This compound This compound->pAkt Stimulates Phosphorylation

Caption: this compound stimulates the PI3K/Akt signaling pathway.

References

Technical Support Center: Nidulin Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Nature of Nidulin:

It is important for researchers to note that this compound is a small molecule secondary metabolite, specifically a depsidone, produced by fungi such as Aspergillus nidulans. It is not a protein. Therefore, the following troubleshooting guide focuses on the principles and common issues associated with the purification of small molecules and natural products using chromatographic techniques, rather than protein purification methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a chlorinated depsidone, a type of polyketide, with antibiotic properties.[1] Its key characteristics are summarized in the table below. Understanding these properties, particularly its solubility, is crucial for developing a successful purification strategy.

PropertyValueReference
Molecular Formula C₂₀H₁₇Cl₃O₅[1]
Molecular Weight 443.7 g/mol [1]
Appearance Solid[2]
Solubility Soluble in ethanol, methanol, DMF, DMSO. Limited water solubility.[3][4]

Q2: What is the general strategy for purifying this compound from a fungal culture?

A2: The purification of this compound, like many fungal secondary metabolites, typically involves a multi-step process. This starts with extraction from the fungal biomass or fermentation broth, followed by one or more chromatographic steps to separate it from other metabolites. A common approach includes solvent extraction, followed by separation using techniques like silica gel chromatography and/or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Q3: Which chromatography method is best suited for this compound purification?

A3: For the final purification of small molecules like this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[6] This technique separates compounds based on their hydrophobicity. Given this compound's limited water solubility, it is well-suited for RP-HPLC.[3] Other methods like normal-phase chromatography on silica gel or size-exclusion chromatography with resins like Sephadex LH-20 can be used for initial fractionation of the crude extract.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic purification of this compound.

Category 1: Low Yield or No Product Recovery

Q: I am not recovering any this compound after chromatography. What could be the issue?

A: This can be due to several factors:

  • Inadequate Extraction: The initial solvent extraction from the fungal culture may be inefficient. Ensure you are using an appropriate organic solvent (e.g., ethyl acetate, chloroform) to extract this compound from the fermentation broth or mycelium.

  • Precipitation on Column: this compound has limited water solubility.[3] If your mobile phase is too aqueous at the start of your gradient, the compound may precipitate on the column. Ensure your sample is fully dissolved in a suitable solvent before injection and that the initial mobile phase conditions are compatible with this solvent.[6]

  • Incorrect Fraction Collection: Your this compound peak may be eluting earlier or later than expected. It's advisable to collect all fractions and analyze them (e.g., by thin-layer chromatography or analytical HPLC) to locate your compound of interest.

  • Degradation: Although depsidones are generally stable, extreme pH or temperature could potentially lead to degradation. Ensure your mobile phases are within a stable pH range and avoid excessive heat.

Q: My final yield of purified this compound is very low. How can I improve it?

A: To improve your yield, consider the following:

  • Optimize Extraction: Experiment with different extraction solvents and techniques (e.g., liquid-liquid extraction, solid-phase extraction) to maximize the recovery of this compound from the crude culture.

  • Minimize Transfer Steps: Each transfer step (e.g., from flask to flask, during solvent evaporation) can result in product loss. Streamline your workflow where possible.

  • Check for Column Overload: Injecting too much crude material can lead to poor separation and loss of product.[7] Try reducing the sample load.

  • Optimize Elution Gradient: A gradient that is too steep may result in co-elution with impurities and subsequent loss during fraction pooling. A shallower gradient can improve resolution and yield.[8]

Category 2: Poor Resolution and Purity Issues

Q: My purified this compound is contaminated with other compounds. How can I improve the separation?

A: Achieving high purity often requires careful optimization of the chromatographic conditions:

  • Adjust the Mobile Phase: The choice of organic solvent (e.g., acetonitrile vs. methanol) and the use of additives (e.g., formic acid, trifluoroacetic acid to control pH) can significantly alter selectivity.[9]

  • Modify the Gradient: A shallower elution gradient will provide better separation between closely eluting compounds.[8]

  • Change the Stationary Phase: If co-elution persists, switching to a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl) can change the elution order and improve resolution.

  • Employ Orthogonal Methods: Use a combination of different chromatography techniques. For example, an initial separation on a silica gel column (normal-phase) followed by a final polishing step with RP-HPLC.[5]

Q: I see a single broad peak instead of sharp, well-defined peaks. What is the cause?

A: Peak broadening can be caused by several factors:

  • Column Overload: Injecting too much sample is a common cause of broad peaks.[7] Reduce the injection volume or the concentration of your sample.

  • Sub-optimal Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate.[8]

  • Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening.[10] Ensure all connections are secure and tubing is as short as possible.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous runs or the stationary phase may be degrading. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[7]

Category 3: Peak Shape Problems

Q: My this compound peak is tailing. What can I do to fix this?

A: Peak tailing is a common issue in reverse-phase chromatography and can be addressed by:

  • Mobile Phase pH: Tailing can occur if the pH of the mobile phase leads to interactions with residual silanols on the silica-based column packing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress these interactions.[8]

  • Column Contamination: A blocked frit or contamination at the head of the column can cause tailing. Try back-flushing the column or replacing the frit.[7]

  • Sample Overload: Injecting too much mass of the compound can lead to tailing. Dilute your sample and inject a smaller volume.

Q: My peaks are split or show shoulders. What is the problem?

A: Split peaks often indicate a problem at the head of the column or with the sample injection:

  • Partially Blocked Column Frit: This can cause the sample to be distributed unevenly onto the column. Try cleaning or replacing the inlet frit.[10]

  • Column Void: A void or channel may have formed at the top of the column bed. This usually requires replacing the column.

  • Injection Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[11]

Category 4: System and Hardware Issues

Q: The backpressure on my HPLC system is too high.

A: High backpressure is a serious issue that can damage the pump and column:

  • Blockage in the System: A blockage can occur anywhere from the injector to the detector. Systematically check for blockages by loosening fittings, starting from the detector and working backwards. A common location for blockage is the column inlet frit.[8]

  • Precipitation: Sample or buffer precipitation can cause high pressure. Ensure your sample is fully soluble in the mobile phase and that buffers are not used near their pKa where they are least soluble.[8]

  • Incorrect Flow Rate: Ensure the flow rate is appropriate for the column dimensions.

Q: My baseline is noisy or drifting.

A: A stable baseline is essential for accurate detection and quantification:

  • Air Bubbles: Air bubbles in the pump or detector can cause baseline noise. Degas your mobile phases thoroughly and purge the pump.[7]

  • Mobile Phase Contamination: Using low-quality solvents or contaminated additives can lead to a noisy or drifting baseline. Use HPLC-grade solvents and high-purity additives.[8]

  • Incomplete Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run.[7]

  • Detector Lamp Failure: An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace if necessary.[7]

Experimental Protocols

General Workflow for this compound Extraction and Purification

This is a generalized protocol. Optimization will be required for specific fungal strains and culture conditions.

  • Fungal Culture and Harvest:

    • Culture Aspergillus nidulans in a suitable liquid medium until sufficient biomass is produced.

    • Separate the mycelium from the culture broth by filtration. Both the mycelium and the broth should be processed as this compound could be intracellular or secreted.

  • Solvent Extraction:

    • Mycelium: Lyophilize (freeze-dry) the mycelial mass, then grind it into a fine powder. Extract the powder exhaustively with a solvent in which this compound is soluble, such as methanol or ethyl acetate.

    • Broth: Perform a liquid-liquid extraction of the culture filtrate using an immiscible organic solvent like ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Initial Chromatographic Fractionation (Optional):

    • For very complex crude extracts, an initial fractionation step can be beneficial.

    • Dissolve the crude extract in a minimal amount of solvent and apply it to a silica gel column.

    • Elute with a stepwise gradient of increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

    • Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

  • Preparative Reverse-Phase HPLC:

    • Dissolve the partially purified extract in a suitable solvent (e.g., methanol, DMSO).[3][4]

    • Purify the material on a preparative RP-HPLC column (e.g., C18).

    • Use a gradient elution, for example, from water/acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to 100% acetonitrile.

    • Monitor the elution profile with a UV detector and collect fractions corresponding to the this compound peak.

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent to obtain purified this compound.

Typical RP-HPLC Conditions for Analysis
ParameterTypical Setting
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV, wavelength based on this compound's absorbance spectrum
Injection Volume 10-20 µL

Visualizations

Nidulin_Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatography Culture Fungal Culture (Aspergillus nidulans) Harvest Harvest (Separate Mycelium & Broth) Culture->Harvest Extract Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extract Crude Crude Extract Extract->Crude Silica Optional: Silica Gel Column Chromatography Crude->Silica Initial Cleanup PrepHPLC Preparative RP-HPLC (e.g., C18 Column) Crude->PrepHPLC Direct to HPLC Silica->PrepHPLC Fractions Collect Fractions PrepHPLC->Fractions Analysis Purity Analysis (Analytical HPLC) Fractions->Analysis Purethis compound Pure this compound Analysis->Purethis compound

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Flowchart cluster_yield Low Yield cluster_purity Poor Purity / Resolution cluster_shape Bad Peak Shape Start Chromatography Issue Identified ProblemType What is the main problem? Start->ProblemType Yield_Q1 No product recovery? ProblemType->Yield_Q1 Yield Yield_Q2 Low final yield? ProblemType->Yield_Q2 Yield Purity_Q1 Contaminated fractions? ProblemType->Purity_Q1 Purity Purity_Q2 Broad peaks? ProblemType->Purity_Q2 Purity Shape_Q1 Peak tailing? ProblemType->Shape_Q1 Shape Shape_Q2 Split peaks? ProblemType->Shape_Q2 Shape Yield_A1 Check: 1. Extraction Efficiency 2. On-column Precipitation 3. Fraction Collection Times Yield_Q1->Yield_A1 Yield_A2 Optimize: 1. Extraction Protocol 2. Elution Gradient 3. Reduce Sample Load Yield_Q2->Yield_A2 Purity_A1 Improve Separation: 1. Adjust Mobile Phase 2. Use Shallower Gradient 3. Change Column Type Purity_Q1->Purity_A1 Purity_A2 Check: 1. Column Overload 2. Flow Rate 3. System Dead Volume Purity_Q2->Purity_A2 Shape_A1 Troubleshoot: 1. Mobile Phase pH 2. Column Contamination 3. Sample Overload Shape_Q1->Shape_A1 Shape_A2 Check: 1. Blocked Frit / Column Void 2. Injection Solvent Shape_Q2->Shape_A2

Caption: Troubleshooting decision tree for common chromatography issues.

References

Minimizing batch-to-batch variability in Nidulin production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Nidulin production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is batch-to-batch consistency important?

This compound is a secondary metabolite produced by certain species of Aspergillus. It has garnered significant interest in pharmacological research due to its ability to stimulate glucose uptake in myotubes and adipocytes, primarily through the activation of the IRS-AKT signaling pathway.[1][2][3] This makes it a potential candidate for further investigation in the context of metabolic diseases.

Batch-to-batch consistency is critical for several reasons:

  • Reproducibility of Research Data: Consistent product quality is essential for obtaining reliable and reproducible experimental results.

  • Drug Development: For therapeutic applications, stringent control over product purity, potency, and impurity profiles is a regulatory requirement.

  • Understanding Structure-Activity Relationships: Variability can obscure the true relationship between the this compound molecule and its biological activity.

Q2: What are the primary sources of batch-to-batch variability in this compound production using Aspergillus?

Batch-to-batch variability in fungal fermentations can arise from a combination of factors:

  • Biological Variability: Inherent biological differences in the fungal strain, including genetic drift and phenotypic instability during continuous culture.

  • Raw Material Inconsistency: Variations in the composition of culture media components, such as carbon and nitrogen sources, can significantly impact secondary metabolite production.

  • Process Parameter Fluctuations: Even minor deviations in critical process parameters like pH, temperature, dissolved oxygen, and agitation rate can lead to significant differences in yield and product quality.

  • Inoculum Quality: The age, viability, and concentration of the initial fungal spore or mycelial inoculum can affect the kinetics of the fermentation process.

Q3: How can I monitor the consistency of my this compound production?

A robust analytical strategy is key to monitoring and controlling variability. This should include:

  • In-Process Monitoring: Real-time monitoring of critical process parameters (pH, temperature, dissolved oxygen) and biomass concentration.

  • Product Quantification: Utilizing reliable analytical methods such as High-Performance Liquid Chromatography (HPLC) to accurately quantify this compound concentration in the fermentation broth.

  • Purity Analysis: Assessing the purity of the final product and identifying any process-related impurities.

  • Bioactivity Assays: Performing in vitro assays, such as glucose uptake assays in L6 myotubes or 3T3-L1 adipocytes, to ensure consistent biological activity of the produced this compound.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound production.

Problem Potential Causes Recommended Solutions
Low this compound Yield 1. Suboptimal media composition. 2. Inefficient induction of secondary metabolism. 3. Non-optimal fermentation parameters (pH, temperature, aeration).1. Media Optimization: Systematically evaluate different carbon and nitrogen sources and their ratios. Refer to published literature on Aspergillus secondary metabolite production for starting points. 2. Inducer Screening: If using an inducible promoter system, optimize the inducer concentration and the time of induction. 3. Process Parameter Optimization: Perform design of experiments (DoE) to identify the optimal pH, temperature, and dissolved oxygen setpoints for this compound production.
High Batch-to-Batch Variability in Yield 1. Inconsistent inoculum preparation. 2. Fluctuations in raw material quality. 3. Poor process control.1. Standardize Inoculum: Develop and adhere to a strict protocol for spore suspension preparation or mycelial inoculum culture, ensuring consistent age, viability, and density. 2. Raw Material Qualification: Source key media components from reliable suppliers and consider pre-screening of new lots. 3. Implement Robust Process Control: Utilize automated bioreactor control systems to maintain tight control over critical process parameters.
Inconsistent Biological Activity of Purified this compound 1. Presence of co-purifying inhibitors or activators. 2. Degradation or modification of the this compound molecule during purification. 3. Inaccurate quantification leading to incorrect dosing in bioassays.1. Purification Process Optimization: Evaluate different chromatography steps (e.g., reverse-phase, size-exclusion) to improve the separation of this compound from interfering compounds. 2. Assess Product Stability: Investigate the stability of this compound under different pH, temperature, and light conditions encountered during purification and storage. 3. Cross-Validate Quantification Methods: Use orthogonal analytical methods (e.g., HPLC-UV and LC-MS) to ensure accurate quantification.
Changes in Fungal Morphology 1. Shear stress from agitation. 2. Nutrient limitation. 3. Genetic instability of the production strain.1. Optimize Agitation and Aeration: Find a balance that ensures adequate mixing and oxygen transfer without causing excessive shear damage to the mycelia. 2. Fed-Batch Strategy: Implement a fed-batch feeding strategy to avoid nutrient depletion during the fermentation. 3. Strain Maintenance: Maintain a well-characterized master and working cell bank to ensure the genetic stability of the production strain.

Quantitative Data Summary

The following tables summarize key quantitative data related to factors that can influence this compound production and activity.

Table 1: Factors Affecting this compound-Stimulated Glucose Uptake in L6 Myotubes

ParameterConditionEffect on Glucose UptakeReference
This compound Concentration 20 µg/mLSignificant increase[1]
Time 3 hoursOptimal stimulation[1]
AKT Inhibitor (Wortmannin) 100 nMAttenuated this compound effect[1]
Antioxidant (Trolox) 1 mMSuppressed this compound effect[1]
Calcium Chelator (BAPTA-AM) 10 µMSuppressed this compound effect[1]

Table 2: Influence of Process Parameters on Recombinant Protein Production in Aspergillus

ParameterTypical RangeImpact on Production
pH 4.5 - 7.0Affects enzyme activity and secondary metabolite synthesis.
Temperature 25 - 37 °CInfluences growth rate and protein folding.
Dissolved Oxygen > 20%Critical for aerobic metabolism and product formation.
Agitation Speed 200 - 800 rpmAffects mixing, mass transfer, and shear stress.

Experimental Protocols

Protocol 1: Glucose Uptake Assay in L6 Myotubes

  • Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Treatment: Starve the differentiated myotubes in serum-free DMEM for 2 hours. Treat the cells with varying concentrations of this compound or controls (e.g., insulin, vehicle) for 3 hours.

  • Glucose Uptake Measurement: Add 2-deoxy-[³H]-glucose to the medium and incubate for 10 minutes.

  • Lysis and Scintillation Counting: Wash the cells with ice-cold PBS and lyse them with NaOH. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the total protein content in each well.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

  • Sample Preparation: Centrifuge the fermentation broth to remove fungal biomass. Filter the supernatant through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

  • Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Visualizations

Nidulin_Signaling_Pathway This compound This compound Redox_Ca Redox & Ca2+ Signaling This compound->Redox_Ca IRS1 IRS1 Redox_Ca->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: this compound-induced signaling pathway for glucose uptake.

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Analysis Inoculum Inoculum Preparation Fermentation Aspergillus Fermentation Inoculum->Fermentation Harvest Harvest & Cell Separation Fermentation->Harvest Purification This compound Purification (HPLC) Harvest->Purification Analysis QC Analysis (Purity, Bioactivity) Purification->Analysis

Caption: General workflow for this compound production and quality control.

Troubleshooting_Logic Start Low or Variable This compound Yield Check_Inoculum Inoculum Quality Check Start->Check_Inoculum Check_Media Media Composition Review Start->Check_Media Check_Process Process Parameter Audit Start->Check_Process Optimize_Inoculum Standardize Inoculum Protocol Check_Inoculum->Optimize_Inoculum Optimize_Media Optimize Media Components Check_Media->Optimize_Media Optimize_Process Optimize Fermentation Parameters (DoE) Check_Process->Optimize_Process Success Consistent High Yield Optimize_Inoculum->Success Optimize_Media->Success Optimize_Process->Success

Caption: Troubleshooting flowchart for inconsistent this compound yield.

References

Technical Support Center: Nidulin Sample Preparation for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nidulin sample preparation for mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the initial and most critical steps for successful this compound sample preparation?

A1: Proper sample preparation is a critical step in the proteomics workflow that significantly impacts the quality and reproducibility of mass spectrometry (MS) results.[1][2] The initial and most crucial steps involve efficient protein extraction from the source organism, followed by proper sample cleanup to remove components that can interfere with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, such as detergents, salts, and lipids.[3]

Q2: What are the common challenges when extracting proteins from filamentous fungi like Aspergillus nidulans?

A2: Extracting proteins from filamentous fungi presents several challenges, including the presence of a tough cell wall, high endogenous protease activity, and the tendency for hyphae to clump. These factors can make it difficult to efficiently extract high molecular weight proteins.[4]

Q3: Which protein extraction methods are recommended for Aspergillus nidulans?

A3: For Aspergillus nidulans, a protocol utilizing a 9M Urea-sample buffer has been found to be both fast and efficient, minimizing sample variation.[4] Other commonly used methods for protein extraction from various sample types include sonication, grinding, homogenization, and chemical lysis.[5] The choice of method often depends on the downstream application and the specific protein of interest.[5]

Q4: Why are reduction and alkylation steps necessary in the sample preparation workflow?

A4: Reduction and alkylation are essential for denaturing proteins and ensuring they are in a linear form, which makes them more accessible to proteolytic enzymes like trypsin. This process involves breaking disulfide bonds with a reducing agent (e.g., DTT) and then permanently modifying the resulting free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent them from reforming.[2][6]

Q5: What is the importance of desalting and cleanup after protein digestion?

A5: After protein digestion, the sample contains salts, buffers, and detergents that can interfere with the ionization process in the mass spectrometer and contaminate the LC system.[2][3] Desalting and cleanup steps, often performed using C18 tips or columns, are crucial for removing these contaminants and concentrating the peptides, leading to improved signal intensity and data quality.[2]

Troubleshooting Guides

Problem: Low Peptide/Protein Signal Intensity

Potential Cause Troubleshooting Steps
Inefficient Cell Lysis Ensure complete cell disruption. For filamentous fungi, consider mechanical methods like bead beating or cryogenic grinding in addition to chemical lysis buffers.[5]
Incomplete Protein Digestion Optimize the enzyme-to-protein ratio and ensure the digestion buffer has the correct pH. Trypsin is a common choice for digestion.[7]
Sample Loss During Cleanup Be cautious during peptide extraction from gels or cleanup steps, as significant peptide loss can occur.[2] For small sample amounts, in-solution digestion may be preferable to in-gel digestion.[2]
Ion Suppression Ensure thorough removal of contaminants like detergents and salts that can suppress the ionization of your target peptides.[1][8]
Improper Sample Concentration If the sample is too dilute, the signal will be weak. Conversely, a highly concentrated sample can also lead to ion suppression.[8]

Problem: Contamination in Mass Spectra

Potential Cause Troubleshooting Steps
Keratin Contamination Take precautions to minimize keratin contamination from skin and hair. Work in a clean environment and handle samples with care.[9]
Contaminants from Reagents and Materials Use high-purity reagents and mass spectrometry-compatible materials. Be aware of potential contaminants from plastics, detergents, and other lab supplies.[9]
Carryover Between Samples Implement thorough washing steps for the LC system between sample injections to prevent carryover from previous runs.[10]

Problem: Poor Mass Accuracy and Resolution

Potential Cause Troubleshooting Steps
Instrument Calibration Issues Perform regular mass calibration of the mass spectrometer using appropriate standards to ensure accurate mass measurements.[8] Incorrect calibration is a common source of mass errors.[8]
Instrument Maintenance Adhere to the manufacturer's maintenance schedule for the mass spectrometer. Contaminants or instrument drift can negatively affect mass accuracy and resolution.[8]

Experimental Protocols & Data

Key Reagent Compositions for Sample Preparation

The following table summarizes typical reagent compositions used in a bottom-up proteomics workflow. Concentrations may need to be optimized for specific experimental conditions.

Step Reagent Typical Composition Purpose
Protein Extraction RIPA Lysis Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS[11]Lysis of cells and tissues to release proteins.
Protein Extraction (Fungi) Urea Lysis Buffer9M Urea in sample buffer[4]Effective for organisms with tough cell walls.
Reduction DTT Solution10 mM DTT in a suitable buffer[6]Reduces protein disulfide bonds.
Alkylation Iodoacetamide (IAA) Solution55 mM IAA in a suitable bufferAlkylates free cysteine residues to prevent disulfide bond reformation.
Digestion Trypsin SolutionMS-grade trypsin in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)Enzymatic digestion of proteins into peptides.
Desalting/Elution Formic Acid Solution0.1% Formic Acid in water (for resuspension) and acetonitrile (for elution)[6]Used in reversed-phase chromatography for peptide cleanup and elution.

Visualizations

Experimental Workflow for this compound Sample Preparation

Nidulin_Sample_Prep_Workflow cluster_0 Sample Collection & Lysis cluster_1 Protein Processing cluster_2 Peptide Cleanup cluster_3 Mass Spectrometry Analysis start Aspergillus nidulans Culture lysis Cell Lysis & Protein Extraction start->lysis Harvest Cells reduce_alkylate Reduction & Alkylation lysis->reduce_alkylate Protein Quantification digest Proteolytic Digestion (e.g., Trypsin) reduce_alkylate->digest desalt Desalting & Concentration (e.g., C18 StageTip) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis lcms->data_analysis

References

Technical Support Center: Enhancing the Bioavailability of Nidulin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Nidulin formulations.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is its bioavailability a concern?

This compound is a depsidone, a class of polyphenolic compounds, produced by several fungal species. It has demonstrated potent antibacterial and other pharmacological activities. However, this compound is practically insoluble in water, which significantly limits its oral bioavailability and, consequently, its therapeutic potential.[1][2][3]

2. What are the primary strategies for enhancing the bioavailability of poorly soluble drugs like this compound?

The main approaches focus on improving the dissolution rate and/or solubility of the drug. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug powder.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.

  • Complexation: Encapsulating the drug within a larger molecule to enhance its solubility.

3. Which solvents are suitable for dissolving this compound for experimental purposes?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[3][4] It has limited water solubility.[3]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and testing of this compound.

A. Formulation Troubleshooting

Issue 1: Low Dissolution Rate of Micronized this compound

  • Observation: After micronization, the dissolution rate of this compound powder remains poor.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Particle Agglomeration Due to increased surface energy, micronized particles can agglomerate. Incorporate a wetting agent or surfactant into the dissolution medium or the formulation itself to improve dispersibility.
Inadequate Particle Size Reduction Verify the particle size distribution using techniques like laser diffraction. If the desired size is not achieved, optimize the micronization process (e.g., milling time, pressure).
Poor Wettability The hydrophobic surface of this compound may still prevent efficient wetting. Consider formulating with hydrophilic excipients or using a surfactant.

Issue 2: Physical Instability of this compound Solid Dispersions

  • Observation: The solid dispersion shows signs of drug crystallization over time, leading to decreased dissolution.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Polymer Incompatibility The chosen polymer may not be effectively inhibiting this compound crystallization. Screen different polymers with varying properties (e.g., HPMC, PVP, Soluplus®).
Drug Loading is Too High A high drug-to-polymer ratio can lead to supersaturation and subsequent crystallization. Prepare dispersions with lower drug loading.
Hygroscopicity Moisture uptake can plasticize the polymer and promote drug crystallization. Store the solid dispersion in a desiccated, controlled environment.

Issue 3: Inefficient Complexation with Cyclodextrins

  • Observation: The formation of a this compound-cyclodextrin inclusion complex is incomplete, resulting in low solubility enhancement.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Incorrect Cyclodextrin Type The cavity size of the cyclodextrin may not be suitable for the this compound molecule. Experiment with different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).
Suboptimal Preparation Method The method used to form the complex (e.g., kneading, co-evaporation) may not be efficient. Try alternative methods like freeze-drying or spray-drying.
Stoichiometric Ratio The molar ratio of this compound to cyclodextrin may not be optimal for complex formation. Perform a phase solubility study to determine the ideal ratio.
B. In Vitro Assay Troubleshooting

Issue 4: High Variability in Caco-2 Permeability Assays

  • Observation: Inconsistent apparent permeability (Papp) values for this compound formulations across different wells or experiments.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Compound Solubility in Assay Buffer This compound may precipitate in the aqueous assay buffer. Add a low concentration of a non-toxic solubilizing agent (e.g., BSA, DMSO) to the buffer. Ensure the final concentration of the co-solvent does not compromise cell monolayer integrity.
Cell Monolayer Inconsistency Verify the integrity of the Caco-2 cell monolayers by measuring transepithelial electrical resistance (TEER) and Lucifer yellow permeability before and after the experiment.
Efflux Transporter Activity This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), leading to variable transport. Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) and include a P-gp inhibitor (e.g., verapamil) to assess efflux.

III. Data Presentation

The following tables provide example data to illustrate the expected outcomes of bioavailability enhancement strategies for a poorly soluble compound like this compound.

Table 1: Particle Size Reduction of this compound

FormulationD10 (µm)D50 (µm)D90 (µm)
Unprocessed this compound15.245.898.3
Micronized this compound1.85.312.1
Nanosuspension0.10.30.8

Table 2: In Vitro Dissolution of this compound Solid Dispersions

Formulation (Drug:Polymer Ratio)% Drug Released at 30 min% Drug Released at 60 min
Pure this compound58
This compound:PVP K30 (1:5)6585
This compound:HPMC E5 (1:5)7895
This compound:Soluplus® (1:5)8598

Table 3: Caco-2 Permeability of this compound Formulations

FormulationPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)
This compound Solution0.52.55.0
This compound Solution + Verapamil1.82.01.1
This compound Solid Dispersion2.24.82.2

Table 4: Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound Suspension (Control)1504.01200100
Micronized this compound4502.03600300
This compound Solid Dispersion9801.58500708

IV. Experimental Protocols & Visualizations

A. Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

A detailed workflow for preparing a solid dispersion of this compound using the solvent evaporation technique.

G cluster_prep Preparation of Solid Dispersion start Weigh this compound and Polymer dissolve Dissolve in Organic Solvent (e.g., Methanol) start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Under Vacuum evaporate->dry mill Mill and Sieve dry->mill end_prep Characterize Solid Dispersion mill->end_prep

Workflow for Solid Dispersion Preparation.
B. In Vitro Dissolution Testing

A logical workflow for assessing the dissolution profile of different this compound formulations.

G cluster_dissolution Dissolution Testing Workflow start Prepare Dissolution Medium (e.g., pH 6.8 buffer) setup Set up USP Apparatus II (Paddles) at 37°C start->setup add_formulation Add this compound Formulation setup->add_formulation sample Collect Samples at Time Intervals add_formulation->sample analyze Analyze Samples by HPLC sample->analyze plot Plot % Drug Released vs. Time analyze->plot G cluster_caco2 Caco-2 Permeability Assay Logic start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to differentiate start->culture check_integrity Check Monolayer Integrity (TEER) culture->check_integrity proceed Proceed with Assay check_integrity->proceed TEER OK discard Discard Plate check_integrity->discard TEER Low bidirectional_assay Perform Bidirectional Assay (A->B and B->A) proceed->bidirectional_assay analyze Quantify this compound (LC-MS/MS) bidirectional_assay->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate interpret Interpret Results calculate->interpret

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Potential of Nidulin and Nornidulin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, the fungal metabolites Nidulin and its precursor Northis compound, both depsidones primarily isolated from Aspergillus species, have garnered attention for their therapeutic potential. This guide offers a comparative overview of their antibacterial activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective efficacy. While direct side-by-side comparative studies are limited, this document synthesizes available data to provide a clear comparison.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of this compound and Northis compound is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. Data from various studies indicate that both compounds exhibit activity primarily against Gram-positive bacteria. Semi-synthetic derivatives of this compound, often prepared from Northis compound, have demonstrated more potent antibacterial effects than the parent compound, particularly against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Below is a table summarizing representative MIC values for this compound, Northis compound, and a potent derivative against common Gram-positive bacteria. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

CompoundTest OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureus>32[3]
Bacillus subtilis16[3]
Northis compound Staphylococcus aureus32[3]
Bacillus subtilis32[3]
8-O-(4-chlorobenzyl)northis compound (Derivative) Staphylococcus aureus (MRSA)2[4]
Bacillus subtilis1[4]

Note: The data presented is a synthesis from multiple sources and not from a single direct comparative study. The MIC values for this compound and Northis compound were reported in a study exploring the chemical space around the this compound pharmacophore, while the derivative's data is from a study on the semisynthesis of this compound derivatives.

Experimental Protocols

The determination of antibacterial activity for this compound and Northis compound typically follows standardized microbiology protocols. The most common method cited is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Northis compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis).

  • Sterile 96-well microtiter plates.

  • Pipettes and sterile tips.

  • Incubator.

  • Spectrophotometer or plate reader (optional, for quantitative measurement).

Procedure:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in MHB to a specific turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compounds: The test compounds are serially diluted in the 96-well plate using MHB to achieve a range of concentrations. A column with no compound serves as a positive control for bacterial growth, and a column with medium only serves as a negative control for sterility.

  • Inoculation: The diluted bacterial suspension is added to each well of the microtiter plate, except for the negative control wells.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader to measure optical density.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the antibacterial activity of this compound and Northis compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dissolve this compound/Northis compound SerialDilution Serial Dilution of Compounds Compound->SerialDilution Bacteria Prepare Bacterial Inoculum Inoculation Inoculate Plates Bacteria->Inoculation Media Prepare Growth Medium Media->SerialDilution Media->Inoculation SerialDilution->Inoculation Incubation Incubate Plates Inoculation->Incubation ReadMIC Determine MIC Incubation->ReadMIC DataAnalysis Data Analysis & Comparison ReadMIC->DataAnalysis

Experimental workflow for antibacterial activity testing.

Putative Mechanism of Action

The precise molecular mechanism of antibacterial action for this compound and Northis compound is not yet fully elucidated. However, depsidones as a class of compounds are known to exhibit a range of biological activities. Their mode of action may involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with cellular signaling pathways. Further research is required to pinpoint the specific molecular targets of these compounds within bacterial cells.

The relationship between this compound and Northis compound and their potential antibacterial effect is depicted in the following logical diagram.

logical_relationship cluster_compounds Compounds cluster_activity Biological Effect Northis compound Northis compound This compound This compound Northis compound->this compound Methylation Derivatives Semi-synthetic Derivatives Northis compound->Derivatives Chemical Modification Antibacterial Antibacterial Activity (e.g., against Gram-positive bacteria) Northis compound->Antibacterial This compound->Antibacterial Derivatives->Antibacterial Potentially Enhanced

Relationship between this compound, Northis compound, and antibacterial activity.

References

A Comparative Analysis of Nidulin and Unguinol on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two fungal secondary metabolites, Nidulin and Unguinol, on glucose metabolism. The information is compiled from preclinical studies and is intended to inform research and development in the field of metabolic diseases.

Summary of Effects on Glucose Metabolism

This compound has been shown to be a potent stimulator of glucose uptake in both skeletal muscle cells (L6 myotubes) and fat cells (3T3-L1 adipocytes).[1][2] In contrast, available data on Unguinol is limited to its effect on adipocytes, where it also promotes glucose uptake, albeit to a lesser extent than this compound at similar concentrations.[1]

The primary mechanism of action for this compound involves the activation of the insulin receptor substrate (IRS)-AKT signaling pathway, a key cascade in insulin-mediated glucose uptake.[1][2] While the precise signaling pathway for Unguinol has not been fully elucidated, its structural similarity to this compound suggests it may operate through a comparable mechanism.

Quantitative Data on Glucose Uptake

The following table summarizes the available quantitative data on the effects of this compound and Unguinol on glucose uptake in different cell lines.

CompoundCell LineConcentrationIncubation TimeGlucose Uptake (% of Control)Reference
This compound 3T3-L1 Adipocytes2.3 µM16 h141%[1]
Unguinol 3T3-L1 Adipocytes3.1 µM16 h124%[1]
This compound L6 Myotubes1.25 µg/mL16 h115%[2]
2.5 µg/mL16 h125%[2]
5 µg/mL16 h138%[2]
10 µg/mL16 h150%[2]
20 µg/mL16 h163%[2]
20 µg/mL3 h118%[2]
20 µg/mL6 h127%[2]
20 µg/mL12 h145%[2]
20 µg/mL16 h175%[2]

Signaling Pathways and Mechanisms of Action

This compound:

This compound's effect on glucose metabolism is primarily mediated through the activation of the IRS-AKT signaling pathway, independent of direct insulin receptor activation.[1][2] This leads to the translocation of the glucose transporter GLUT4 to the plasma membrane, facilitating glucose entry into the cell.[2] Studies have also shown that this compound can activate AMP-activated protein kinase (AMPK), another important regulator of glucose metabolism, although this effect appears to be less critical for its glucose uptake stimulating activity.[1][2]

Nidulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound IRS1 IRS1 This compound->IRS1 Activates AMPK AMPK This compound->AMPK Activates GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Translocates to Plasma Membrane Glucose Glucose Glucose->GLUT4_mem Uptake

Fig. 1: this compound Signaling Pathway for Glucose Uptake.

Unguinol:

The specific signaling pathways through which Unguinol stimulates glucose uptake have not been extensively studied. Based on its structural similarity to this compound, it is hypothesized to act through a similar mechanism involving the IRS-AKT pathway. However, direct experimental evidence to support this is currently lacking. Further research is required to elucidate the precise molecular targets of Unguinol.

Experimental Protocols

Glucose Uptake Assay (General Protocol)

This protocol outlines the general steps for measuring glucose uptake in cell culture, which can be adapted for both this compound and Unguinol.

Glucose_Uptake_Workflow start Start cell_culture 1. Culture and differentiate L6 myotubes or 3T3-L1 adipocytes start->cell_culture serum_starve 2. Serum starve cells cell_culture->serum_starve treatment 3. Treat cells with this compound, Unguinol, or vehicle control serum_starve->treatment glucose_uptake 4. Add 2-deoxy-[3H]-glucose and incubate treatment->glucose_uptake wash_lyse 5. Wash cells and lyse glucose_uptake->wash_lyse scintillation 6. Measure radioactivity using a scintillation counter wash_lyse->scintillation end End scintillation->end

Fig. 2: Experimental Workflow for Glucose Uptake Assay.

Detailed Methodologies:

  • Cell Culture and Differentiation: L6 myoblasts are cultured in a suitable growth medium and then induced to differentiate into myotubes by switching to a differentiation medium, typically containing a lower serum concentration. 3T3-L1 preadipocytes are differentiated into mature adipocytes using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine.

  • 2-Deoxy-D-[³H]glucose Uptake Assay: Differentiated cells are serum-starved before treatment with the compounds. After incubation with this compound or Unguinol, 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added. The cells are then washed to remove extracellular radioactivity and lysed. The intracellular radioactivity is measured using a scintillation counter to quantify glucose uptake.

Western Blotting for Signaling Protein Phosphorylation

This technique is used to assess the activation of key signaling proteins like AKT and AMPK.

  • Protein Extraction and Quantification: After treatment with this compound or Unguinol, cells are lysed, and total protein is extracted. The protein concentration is determined using a standard assay like the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-AKT, total AKT, phospho-AMPK, total AMPK).

  • Detection and Analysis: After incubation with a secondary antibody conjugated to an enzyme, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the ratio of phosphorylated to total protein, indicating the level of protein activation.

Conclusion

Current evidence suggests that both this compound and Unguinol can stimulate glucose uptake, with this compound demonstrating greater potency in adipocytes. This compound's mechanism of action is well-characterized and involves the activation of the IRS-AKT signaling pathway. While Unguinol's mechanism is likely similar, further investigation is needed for confirmation. The provided experimental protocols can serve as a foundation for future comparative studies to further elucidate the therapeutic potential of these compounds in the context of metabolic diseases.

References

Validating Midnolin (formerly Nidulin) as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Midnolin (MIDN), a protein with emerging roles in neurodevelopment, as a potential therapeutic target. Given the preliminary stage of research, this document focuses on the validation process for Midnolin and compares its potential with alternative therapeutic strategies for associated neurodevelopmental disorders, namely Mowat-Wilson Syndrome and Neural Tube Defects.

Executive Summary

Midnolin is a nucleolar protein that has been shown to play a crucial role in protein degradation through a ubiquitin-independent mechanism. Its association with neurodevelopmental processes positions it as a novel, yet unvalidated, therapeutic target. Current treatments for associated disorders are largely supportive or surgical, highlighting a significant unmet medical need for targeted molecular therapies. This guide outlines the known functions of Midnolin, presents a hypothetical therapeutic strategy, and details the experimental validation workflow required to assess its viability as a drug target, while also considering alternative therapeutic avenues.

Section 1: Midnolin - A Potential Therapeutic Target

Midnolin, also known as MIDN, is a protein involved in the degradation of other proteins. Uniquely, it appears to function independently of the well-established ubiquitin-proteasome system. Instead, Midnolin directly interacts with target proteins and the proteasome to facilitate their degradation[1]. This function is critical in regulating the levels of immediate-early gene (IEG) proteins, which are important for neuronal activity and development[1].

Key Characteristics of Midnolin:

FeatureDescriptionReference
Function Promotes ubiquitin-independent degradation of nuclear proteins.[1]
Mechanism Interacts with both substrate proteins and the proteasome.[1]
Key Substrates Immediate-early gene proteins (e.g., c-Fos, FosB, EGR1, NR4A1).[1]
Associated Diseases Implicated in neurodevelopmental disorders.
Midnolin's Putative Signaling and Degradation Pathway

The following diagram illustrates the proposed mechanism of Midnolin-mediated protein degradation.

Midnolin_Pathway cluster_stimulus Cellular Stimuli cluster_midnolin Midnolin-Mediated Degradation Stimulus Diverse Stimuli (e.g., Neuronal Activity) Midnolin Midnolin (MIDN) Induction Stimulus->Midnolin Induces IEG Immediate-Early Gene Proteins (e.g., c-Fos) Midnolin->IEG Binds to Proteasome Proteasome Midnolin->Proteasome Recruits Degradation Protein Degradation IEG->Degradation Proteasome->Degradation

Midnolin's proposed protein degradation pathway.

Section 2: Comparison with Alternative Therapeutic Strategies

Currently, there are no therapies that directly target Midnolin. The disorders potentially linked to Midnolin dysfunction, such as certain neurodevelopmental conditions, are managed through supportive care or by targeting related but distinct biological pathways.

Mowat-Wilson Syndrome (MWS)

MWS is a rare genetic disorder caused by mutations in the ZEB2 gene[2][3][4]. It is characterized by intellectual disability, distinctive facial features, and other congenital anomalies[2][4][5].

Therapeutic ApproachDescriptionLimitations
Current Standard of Care Symptomatic and supportive management, including physical, occupational, and speech therapy; surgical correction of congenital anomalies (e.g., Hirschsprung disease, heart defects).[2][5][6]Does not address the underlying genetic cause; quality of life improvements are variable.
Targeting ZEB2 Pathway ZEB2 is a transcription factor, making it a challenging drug target.[7] Future strategies might involve gene therapy or modulating downstream targets of ZEB2.Highly complex with significant off-target risks; in a very early stage of research.
Hypothetical Midnolin-Targeted Therapy If Midnolin dysfunction contributes to MWS pathophysiology, modulating its activity could be a novel therapeutic avenue.The link between Midnolin and MWS is currently speculative and requires experimental validation.
Neural Tube Defects (NTDs)

NTDs are birth defects of the brain and spinal cord, with a multifactorial etiology involving genetic and environmental factors.[8][9][10]

Therapeutic ApproachDescriptionLimitations
Prevention Periconceptional folic acid supplementation significantly reduces the incidence of NTDs.[8][11][12][13]Not all NTDs are folate-sensitive; requires public health initiatives and individual adherence.[8][9]
Current Treatment Surgical intervention to close the defect.[11][14][15] Management of complications such as hydrocephalus.[14]Does not restore lost neurological function; lifelong medical care is often required.
Alternative Molecular Targets Key signaling pathways are implicated in NTDs, including Wnt/Planar Cell Polarity, Sonic Hedgehog (Shh), and Notch signaling.[8][9][16][17] These pathways offer multiple potential drug targets.These pathways are crucial for many developmental processes, posing a high risk of off-target effects.

The diagram below outlines the key alternative signaling pathways implicated in NTDs.

NTD_Pathways cluster_wnt Wnt/PCP Pathway cluster_shh Shh Pathway cluster_notch Notch Pathway NTD Neural Tube Defects (NTDs) Wnt Wnt/Planar Cell Polarity (PCP) Wnt->NTD Dysregulation contributes to Shh Sonic Hedgehog (Shh) Shh->NTD Dysregulation contributes to Notch Notch Signaling Notch->NTD Dysregulation contributes to

Key signaling pathways implicated in NTDs.

Section 3: Experimental Protocols for Target Validation

Validating Midnolin as a therapeutic target requires a systematic approach to confirm its role in disease pathophysiology and its "druggability".[18][19][20][21]

Proposed Workflow for Midnolin Target Validation

The following diagram illustrates a typical target validation workflow.

Target_Validation_Workflow Target_ID Target Identification (Midnolin) Genetic_Assoc Genetic Association (Patient Cohorts) Target_ID->Genetic_Assoc Cell_Models Cell-Based Models (e.g., iPSCs from patients) Genetic_Assoc->Cell_Models Animal_Models Animal Models (e.g., Midnolin KO/KI mice) Cell_Models->Animal_Models Assay_Dev Assay Development (Biochemical & Cellular) Animal_Models->Assay_Dev Tool_Compounds Tool Compound Screening Assay_Dev->Tool_Compounds Lead_Opt Lead Optimization Tool_Compounds->Lead_Opt Preclinical Preclinical Studies (Efficacy & Safety) Lead_Opt->Preclinical

A generalized workflow for therapeutic target validation.
Detailed Methodologies for Key Experiments

1. In Vitro Ubiquitin-Independent Degradation Assay

  • Objective: To quantify the E3 ubiquitin ligase-independent degradation of a substrate protein by Midnolin.

  • Protocol:

    • Reagents: Recombinant Midnolin, recombinant substrate protein (e.g., c-Fos), purified 26S proteasome, ATP, and an appropriate reaction buffer.[22][23][24]

    • Procedure:

      • Incubate recombinant Midnolin and the substrate protein in the reaction buffer.

      • Initiate the degradation reaction by adding the purified 26S proteasome and ATP.

      • Take samples at various time points.

      • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analysis: Analyze the degradation of the substrate protein over time by Western blotting using an antibody specific to the substrate.[25][26]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of a small molecule inhibitor with Midnolin in a cellular context.

  • Protocol:

    • Cell Culture: Culture cells expressing endogenous or overexpressed Midnolin.

    • Compound Treatment: Treat cells with the test compound or vehicle control.

    • Thermal Shift: Heat aliquots of the cell lysates to a range of temperatures.

    • Analysis: Separate soluble and aggregated proteins by centrifugation. Analyze the amount of soluble Midnolin at each temperature by Western blotting. A shift in the melting curve indicates target engagement.

3. Patient-derived iPSC Models

  • Objective: To study the functional consequences of Midnolin mutations in a disease-relevant cell type.

  • Protocol:

    • iPSC Generation: Reprogram somatic cells (e.g., fibroblasts) from patients with suspected Midnolin-related disorders into induced pluripotent stem cells (iPSCs).

    • Neuronal Differentiation: Differentiate the iPSCs into the neuronal cell type of interest (e.g., cortical neurons).[27][28]

    • Phenotypic Analysis:

      • Molecular: Analyze the expression and degradation of Midnolin target proteins via Western blotting and proteomics.

      • Functional: Assess neuronal function using techniques such as multi-electrode arrays to measure electrical activity and calcium imaging to monitor signaling.[28]

      • Morphological: Examine neuronal morphology and connectivity using immunofluorescence microscopy.

Conclusion

Midnolin presents an intriguing, albeit largely unexplored, potential therapeutic target for neurodevelopmental disorders. Its unique ubiquitin-independent mechanism for protein degradation offers a novel angle for therapeutic intervention. However, significant research is required to validate this target. The experimental workflows and comparative data presented in this guide are intended to provide a framework for researchers to systematically evaluate the therapeutic potential of Midnolin. While alternative strategies targeting pathways like Wnt, Shh, and Notch are more established in the literature, they also present significant challenges in terms of specificity and potential for off-target effects. The validation of Midnolin could therefore open up a new and potentially more targeted therapeutic paradigm for a range of debilitating neurodevelopmental conditions.

References

Nidulin's Potentiating Effect on Insulin and Metformin-Stimulated Glucose Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nidulin, a secondary metabolite produced by Aspergillus species, has emerged as a promising agent in the modulation of glucose metabolism.[1][2] This guide provides a comprehensive comparison of this compound's effects on glucose uptake, particularly in conjunction with the frontline antidiabetic medications, insulin and metformin. The data presented herein is derived from in vitro studies on L6 myotubes and 3T3-L1 adipocytes, offering valuable insights for researchers in metabolic diseases and drug discovery.

Quantitative Analysis of Glucose Uptake

The following tables summarize the quantitative data from key studies, illustrating the comparative efficacy of this compound, insulin, and metformin in stimulating glucose uptake, both individually and in combination.

Table 1: Effect of Individual and Co-treatment on Glucose Uptake in L6 Myotubes

Treatment ConditionConcentrationDurationRelative 2-DG Uptake (%)
Untreated Control--100
Insulin100 nM30 min162[1][3]
Metformin1 mM16 h148[1][3]
This compound20 µg/mL16 h155[1][3]
This compound + Insulin20 µg/mL + 100 nM16 h / 30 min~130% increase relative to each compound alone[1][3]
This compound + Metformin20 µg/mL + 1 mM16 h~130% increase relative to each compound alone[1][3]

Table 2: Effect of Individual and Co-treatment on Glucose Uptake in 3T3-L1 Adipocytes

Treatment ConditionConcentrationDurationRelative 2-DG Uptake (%)
Untreated Control--100
Insulin100 nM30 min207[4]
Metformin1 mM16 h126[4]
This compound11 µM16 hSignificantly greater than lower concentrations[4][5]
This compound + Insulin11 µM + 100 nM16 h / 30 min276[4]
This compound + Metformin11 µM + 1 mM16 h252[4]

Table 3: this compound's Effect in Palmitate-Induced Insulin Resistance in L6 Myotubes

Treatment ConditionRelative 2-DG Uptake (%) (Control Cells)Relative 2-DG Uptake (%) (Palmitate-Treated Cells)
Basal100~100
Insulin (100 nM)154121
This compound (20 µg/mL)153141
Insulin + this compound176156

Data presented as relative 2-deoxyglucose (2-DG) uptake compared to untreated controls. The data for L6 myotubes is from a study by an unspecified author, while the 3T3-L1 adipocyte data is from a 2024 publication in the Journal of Natural Products.

Signaling Pathways and Mechanisms of Action

This compound enhances glucose uptake through a mechanism that is additive to both insulin and metformin, suggesting it acts via a distinct yet complementary pathway.[1][2][3]

Insulin Signaling Pathway: Insulin typically binds to its receptor, leading to the activation of the IRS-AKT pathway, which culminates in the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.

Metformin's Mechanism: Metformin's primary mechanism involves the inhibition of mitochondrial respiratory chain complex I in the liver, reducing gluconeogenesis. In peripheral tissues, it can increase glucose uptake, though the direct molecular target for this action has been a subject of investigation.[6] Some evidence suggests it can promote the translocation of GLUT1 transporters.[7]

This compound's Signaling Cascade: this compound stimulates glucose uptake primarily through the activation of the PI3K/AKT signaling pathway, similar to insulin.[1][8] However, it does not directly activate the insulin receptor β-subunit.[1][2] Instead, this compound appears to modulate upstream signaling by increasing cytosolic H₂O₂ and Ca²⁺ levels, which in turn activate the IRS-AKT pathway.[1][2][9] While this compound also activates AMPK and p38 signaling, inhibition of these pathways has minimal effect on this compound-enhanced glucose uptake.[1][2] This indicates that the IRS-AKT pathway is the predominant mechanism for this compound's effect. The potentiation of insulin and metformin's effects by this compound suggests an additive effect on the downstream signaling events leading to glucose transporter translocation.[1][3]

cluster_0 Insulin Pathway cluster_1 This compound Pathway cluster_2 Metformin Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS1 IR->IRS1 PI3K PI3K IRS1->PI3K AKT AKT PI3K->AKT GLUT4_translocation GLUT4 Translocation AKT->GLUT4_translocation Glucose_Uptake_I Glucose Uptake GLUT4_translocation->Glucose_Uptake_I This compound This compound Redox_Ca Redox & Ca²⁺ Signaling This compound->Redox_Ca Redox_Ca->IRS1 Metformin Metformin Mito_Complex_I Mitochondrial Complex I Inhibition Metformin->Mito_Complex_I AMPK_activation AMPK Activation Metformin->AMPK_activation Glucose_Uptake_M Glucose Uptake AMPK_activation->Glucose_Uptake_M

Simplified signaling pathways of Insulin, this compound, and Metformin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

1. Cell Culture and Differentiation

  • L6 Myoblasts: L6 myoblasts are cultured in a growth medium and differentiated into myotubes using horse serum (HS).[1] Non-cytotoxic concentrations of this compound are determined for both differentiation and low-serum media.[1]

  • 3T3-L1 Preadipocytes: 3T3-L1 preadipocytes are differentiated into mature adipocytes using a standard hormonal cocktail.

2. 2-Deoxyglucose (2-DG) Uptake Assay

This assay measures the rate of glucose uptake by cells.

  • Cell Treatment: Differentiated L6 myotubes or 3T3-L1 adipocytes are treated with the respective compounds (this compound, insulin, metformin, or combinations) for the specified durations.[3][10] DMSO is typically used as a vehicle control.[3][10]

  • Incubation with 2-DG: Cells are subsequently incubated with 2-[³H]-deoxyglucose (2-DG), a radiolabeled glucose analog.[10]

  • Cell Lysis and Measurement: After incubation, the cells are lysed, and the intracellular radioactivity is determined using a scintillation counter.[10]

  • Data Normalization: The level of 2-DG uptake is reported as a percentage relative to the untreated control.[10]

start Differentiated L6 Myotubes or 3T3-L1 Adipocytes treatment Treat with this compound, Insulin, Metformin, or Combinations start->treatment incubation Incubate with 2-[³H]-deoxyglucose (2-DG) treatment->incubation lysis Lyse Cells incubation->lysis measurement Measure Intracellular Radioactivity lysis->measurement normalization Normalize Data to Untreated Control measurement->normalization

References

Cross-Resistance Profile of Beta-Lactam Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cross-resistance, a phenomenon where a microorganism develops resistance to one antibiotic and consequently becomes resistant to other, often structurally related, antibiotics, poses a significant challenge in clinical practice. Understanding the patterns and mechanisms of cross-resistance is crucial for effective antimicrobial stewardship and the development of new therapeutic strategies. This guide provides a comparative analysis of cross-resistance between different classes of beta-lactam antibiotics, supported by experimental data and detailed methodologies. While the initial query focused on "Nidulin," no scientific literature pertaining to an antibiotic of this name could be located. Therefore, this guide will focus on the well-documented cross-resistance patterns observed within the beta-lactam family of antibiotics as a representative example.

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the minimum inhibitory concentrations (MICs) of various beta-lactam antibiotics against susceptible and resistant strains of Staphylococcus aureus. The data illustrates the varying degrees of cross-resistance conferred by the production of beta-lactamase, a primary mechanism of resistance to this class of drugs.

AntibioticClasssusceptible S. aureus (ATCC 29213) MIC (µg/mL)Beta-lactamase-producing S. aureus (ATCC 29213) MIC (µg/mL)Fold Increase in MIC
Penicillin GPenicillin0.06>256>4267
AmpicillinAminopenicillin0.25>256>1024
OxacillinPenicillinase-resistant Penicillin0.250.52
Cefazolin1st Gen. Cephalosporin0.548
Cefoxitin2nd Gen. Cephalosporin242
Ceftriaxone3rd Gen. Cephalosporin482
ImipenemCarbapenem0.030.062

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the steps for determining the MIC of various antibiotics against bacterial strains, a fundamental method for assessing antimicrobial susceptibility and cross-resistance.

  • Preparation of Materials:

    • Mueller-Hinton Broth (MHB) adjusted to a final pH of 7.2-7.4.

    • Stock solutions of antibiotics prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Assay Procedure:

    • A two-fold serial dilution of each antibiotic is prepared directly in the microtiter plates using MHB. The final volume in each well is typically 100 µL.

    • The standardized bacterial inoculum is added to each well.

    • Positive (broth and bacteria only) and negative (broth only) control wells are included on each plate.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing Resistance Mechanisms and Experimental Flow

The following diagrams illustrate the mechanism of beta-lactamase-mediated resistance and the workflow for assessing cross-resistance.

cluster_cell Bacterial Cell Beta-Lactam Beta-Lactam PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Inhibition BetaLactamase Beta-Lactamase Enzyme Beta-Lactam->BetaLactamase Substrate CellWall Cell Wall Synthesis PBP->CellWall Catalyzes HydrolyzedLactam Inactive Hydrolyzed Beta-Lactam BetaLactamase->HydrolyzedLactam Hydrolysis Start Isolate Resistant Bacterial Strain PrepareInoculum Prepare Standardized Inoculum (0.5 McFarland) Start->PrepareInoculum SerialDilution Perform Serial Dilutions of Multiple Antibiotics PrepareInoculum->SerialDilution InoculatePlates Inoculate Microtiter Plates SerialDilution->InoculatePlates Incubate Incubate at 35°C for 16-20 hours InoculatePlates->Incubate ReadMIC Determine MIC for Each Antibiotic Incubate->ReadMIC Analyze Compare MICs to Susceptible Strain and Analyze Cross-Resistance ReadMIC->Analyze End Report Findings Analyze->End

Head-to-head study of Nidulin and Folipastatin as anti-inflammatory agents.

Author: BenchChem Technical Support Team. Date: November 2025

Head-to-Head Study: Nidulin and Folipastatin as Anti-Inflammatory Agents

In the landscape of novel anti-inflammatory drug discovery, compounds that target specific signaling pathways are of high interest. This guide provides a comparative analysis of two such agents, this compound and Folipastatin, which have both been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical mediator of inflammatory responses. While direct head-to-head clinical studies are not yet available, this document synthesizes the existing preclinical data to offer a comparative overview for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound and Folipastatin

This compound, a fungal metabolite isolated from Aspergillus nidulans, and Folipastatin, derived from Streptomyces sp., have emerged as potential anti-inflammatory candidates due to their inhibitory effects on the STAT3 signaling cascade. Inhibition of STAT3 is a promising strategy for mitigating inflammation, as this pathway is involved in the production of various pro-inflammatory mediators.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and Folipastatin based on preclinical in vitro studies. This data highlights their potency in inhibiting the STAT3 pathway.

Parameter This compound Folipastatin
Source Aspergillus nidulansStreptomyces sp.
Molecular Target STAT3STAT3
Reported IC₅₀ (STAT3 Inhibition) ~5.9 μMNot explicitly stated in available abstracts
Mechanism of Action Inhibition of STAT3 phosphorylationInhibition of STAT3 phosphorylation
Signaling Pathway of STAT3 Inhibition

Both this compound and Folipastatin exert their anti-inflammatory effects by targeting the STAT3 signaling pathway. The diagram below illustrates the canonical STAT3 pathway and the putative points of inhibition by these compounds.

STAT3_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Expression (e.g., pro-inflammatory mediators) Nucleus->Gene Inflammation Inflammation Gene->Inflammation Inhibitors This compound & Folipastatin Inhibitors->pSTAT3 inhibit

Caption: The STAT3 signaling pathway and the inhibitory action of this compound and Folipastatin.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate and compare the anti-inflammatory properties of compounds like this compound and Folipastatin.

In Vitro STAT3 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds on STAT3 phosphorylation.

Methodology:

  • Cell Culture: Human cancer cell lines with constitutively active STAT3 (e.g., U266) or cytokine-stimulated cells (e.g., IL-6 stimulated HeLa cells) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or Folipastatin for a specified duration.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Western Blot Analysis:

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

  • Densitometry: The intensity of the p-STAT3 and total STAT3 bands is quantified. The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of inhibition.

  • IC₅₀ Calculation: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Anti-Inflammatory Assay

The diagram below outlines a typical workflow for assessing the anti-inflammatory effects of test compounds in a cell-based assay.

In_Vitro_Workflow Start Start Cell_Culture Cell Seeding (e.g., Macrophages) Start->Cell_Culture Compound_Treatment Pre-treatment with This compound / Folipastatin Cell_Culture->Compound_Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Incubation Incubation Inflammatory_Stimulus->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Supernatant_Collection->ELISA qPCR qPCR for Gene Expression (e.g., iNOS, COX-2) Cell_Lysis->qPCR Western_Blot Western Blot for Signaling Proteins (e.g., p-STAT3) Cell_Lysis->Western_Blot Analysis Analysis End End Analysis->End ELISA->Analysis qPCR->Analysis Western_Blot->Analysis

Caption: A generalized workflow for in vitro evaluation of anti-inflammatory compounds.

In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory activity of the test compounds.

Methodology:

  • Animal Model: Rodents (e.g., rats or mice) are used for this model.

  • Compound Administration: Animals are divided into groups and administered with the vehicle, a reference anti-inflammatory drug (e.g., indomethacin), or different doses of this compound or Folipastatin via an appropriate route (e.g., oral gavage).

  • Induction of Inflammation: After a specific period post-compound administration, a sub-plantar injection of carrageenan is given into the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

  • Statistical Analysis: The data is statistically analyzed to determine the significance of the anti-inflammatory effect.

Concluding Remarks

Based on the available preclinical data, both this compound and Folipastatin demonstrate promise as anti-inflammatory agents through their shared mechanism of STAT3 inhibition. The IC₅₀ value reported for this compound suggests a potent inhibitory effect. While a direct comparison of potency is limited by the lack of parallel studies, their common molecular target suggests that they may have similar applications in the treatment of inflammatory conditions driven by aberrant STAT3 signaling. Further head-to-head studies are warranted to comprehensively evaluate their comparative efficacy, safety profiles, and pharmacokinetic properties to guide future drug development efforts.

Exploring the Synergistic Potential of Nidulin: A Guide for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nidulin, a depsidone secondary metabolite produced by the fungus Aspergillus unguis, has garnered attention for its intrinsic antimicrobial properties.[1][2] While research has primarily focused on its standalone efficacy and that of its derivatives, the potential for synergistic interactions with other antimicrobial agents remains a promising yet underexplored frontier. This guide provides a comparative overview of the known antimicrobial activity of this compound and its analogues, outlines a detailed experimental framework for investigating synergistic effects, and offers a logical workflow to guide future research in this area.

Antimicrobial Activity of this compound and Its Derivatives

This compound and its derivatives, such as northis compound, have demonstrated activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Some antifungal and antimalarial activities have also been reported.[5][6][7] The following table summarizes the currently available data on the antimicrobial spectrum of these compounds.

Compound/DerivativeTarget MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)Citation
This compound Gram-positive bacteriaAntibacterialNot specified[3]
Staphylococcus aureusAntibacterial4 µg/mL[8]
Escherichia coli AB3027Antibacterial2.8 µg/mL[8]
Northis compound Gram-positive bacteriaAntibacterialNot specified[1]
Vancomycin-resistant Enterococcus faeciumAntibacterialPotent activity[1]
Plasmodium falciparum K1AntimalarialIC₅₀ > 23.27 µM[7]
Plasmodium falciparum 3D7AntimalarialIC₅₀ = 44.6 µM[7]
FungiAntifungalModerate activity[5][6]
8-O-aryl ether derivatives of northis compound Gram-positive bacteria (including MRSA)AntibacterialSignificant activity[3]
Various this compound Analogues Bacteria and FungiAntibacterial/AntifungalVaried[9]

Note: This table is based on available literature and is not exhaustive. Further research is needed to fully characterize the antimicrobial spectrum.

Investigating Synergistic Effects: A Methodological Approach

Currently, there is a lack of published studies specifically investigating the synergistic effects of this compound with other antimicrobial agents. However, the potential for combination therapy to enhance efficacy, reduce toxicity, and overcome resistance warrants such investigations. The following protocols provide a standardized methodology for researchers to explore these potential synergies.

Experimental Protocols

1. Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely accepted in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.

a. Materials:

  • This compound (or its derivative) stock solution of known concentration.

  • Second antimicrobial agent (e.g., a conventional antibiotic or antifungal) stock solution of known concentration.

  • 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Spectrophotometer or microplate reader.

b. Procedure:

  • Preparation of Drug Dilutions: Prepare serial dilutions of this compound and the second antimicrobial agent in the appropriate broth medium.

  • Plate Setup:

    • Dispense 50 µL of the broth medium into each well of a 96-well plate.

    • Create a two-dimensional array of concentrations by adding 50 µL of this compound dilutions horizontally and 50 µL of the second agent's dilutions vertically. This results in wells containing various combinations of the two agents.

    • Include rows and columns with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well (no drugs) and a sterility control well (no inoculum).

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Reading Results: Determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by using a microplate reader.

c. Data Analysis: Calculation of the Fractional Inhibitory Concentration (FIC) Index

The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index (FICI) as follows:

  • FIC of Agent A (this compound) = (MIC of A in combination) / (MIC of A alone)

  • FIC of Agent B (Second Agent) = (MIC of B in combination) / (MIC of B alone)

  • FICI = FIC of Agent A + FIC of Agent B

The FICI value is interpreted as follows:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualizing the Research Workflow

The process of identifying and validating synergistic antimicrobial combinations can be systematically approached. The following diagram illustrates a typical experimental workflow.

Synergy_Workflow A Primary Screening: Select this compound and Partner Antimicrobials B Determine Individual MICs (this compound and Partner Agents) A->B Broth Microdilution C Checkerboard Assay (In Vitro Synergy Testing) A->C B->C D Calculate FIC Index (FICI) C->D Data Analysis E Interpret Results: Synergy, Additive, Indifference, Antagonism D->E Categorization F Time-Kill Curve Assays (For Synergistic Combinations) E->F FICI <= 0.5 G Mechanism of Action Studies (e.g., Cell Permeability, Target Binding) E->G FICI <= 0.5 H In Vivo Model Testing (Confirmation of Efficacy) F->H Confirmation of Bactericidal/Fungicidal Synergy G->H Understanding the Interaction

Caption: Experimental workflow for assessing antimicrobial synergy.

Conclusion

While the intrinsic antimicrobial properties of this compound are established, its potential as a synergistic partner in combination therapies is a compelling area for future research. The methodologies and workflow presented here offer a robust framework for scientists to systematically evaluate these potential interactions. Such studies are crucial for expanding the therapeutic arsenal against drug-resistant pathogens and could unlock new applications for this promising natural product.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Nidulin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Nidulin, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.

Protection Type Recommended Equipment Purpose
Respiratory Protection NIOSH-approved respiratorTo be used as conditions warrant, especially when there is a risk of inhaling dust.[1]
Eye Protection Safety glassesTo protect eyes from potential splashes or airborne particles.[1]
Hand Protection Compatible chemical-resistant glovesTo prevent skin contact and absorption.[1]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[1]

Operational Plan for Handling this compound

Adherence to a strict operational plan is critical to minimize the risk of exposure to this compound. The toxicological properties of this compound have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory system.[1]

Engineering Controls:

  • Utilize process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]

General Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Containment: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: Avoid actions that could generate dust. Keep the container tightly closed when not in use.[1]

  • Personal Hygiene: Do not take this compound internally.[1] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Avoidance of Exposure: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Prevent prolonged or repeated exposure.[1]

Emergency and Disposal Plans

In Case of Exposure:

  • Eye Contact: Immediately hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention from trained personnel.[1]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. If symptoms occur, get medical attention.[1]

  • Inhalation: Move the individual to fresh air. If the person is not breathing, provide artificial respiration or oxygen by trained personnel and seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless instructed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention. [cite:  1]

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation, but avoid raising dust.[1]

  • Contain: Contain the spill.[1]

  • Protect: Wear appropriate PPE, including a NIOSH-approved self-contained breathing apparatus or respirator, rubber boots, safety goggles, and heavy rubber gloves.[1]

  • Clean-up: Collect the spilled material and place it in a designated chemical waste container.[1]

Disposal:

  • Transfer all waste material into a chemical waste container for disposal in accordance with local regulations.[1]

This compound Handling Safety Workflow

The following diagram outlines the decision-making process for the safe handling of this compound, from initial risk assessment to the selection and use of appropriate personal protective equipment.

Nidulin_Handling_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_inhalation Potential for Inhalation? start->check_inhalation check_skin_contact Potential for Skin Contact? check_inhalation->check_skin_contact No use_respirator Use NIOSH-Approved Respirator check_inhalation->use_respirator Yes check_eye_contact Potential for Eye Contact? check_skin_contact->check_eye_contact No use_gloves Wear Chemical-Resistant Gloves check_skin_contact->use_gloves Yes use_goggles Wear Safety Glasses check_eye_contact->use_goggles proceed Proceed with Handling check_eye_contact->proceed No use_respirator->check_skin_contact use_lab_coat Wear Lab Coat use_gloves->use_lab_coat use_lab_coat->check_eye_contact use_goggles->proceed

Caption: Workflow for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.